6-Chloro-[1,2,4]triazolo[1,5-B]pyridazine-2-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-chloro-[1,2,4]triazolo[1,5-b]pyridazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN4O2/c7-3-1-2-4-8-5(6(12)13)10-11(4)9-3/h1-2H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZDILJQOJEYLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC(=N2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80629374 | |
| Record name | 6-Chloro[1,2,4]triazolo[1,5-b]pyridazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215530-62-4 | |
| Record name | 6-Chloro[1,2,4]triazolo[1,5-b]pyridazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-[1,2,4]triazolo[1,5-b]pyridazine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: Structure Elucidation of 6-Chloro-triazolo[1,5-b]pyridazine-2-carboxylic acid
In-Depth Technical Guide: Structure Elucidation of 6-Chloro-[1][2][3]triazolo[1,5-b]pyridazine-2-carboxylic acid
Introduction
The molecular formula of this compound is C6H3ClN4O2, with a molecular weight of 198.57 g/mol .[5] A foundational understanding of the triazolopyridazine scaffold is essential, as this class of compounds has broad-spectrum biological activities and their derivatization is a key area of research for developing new drug candidates.[1]
Part 1: The Strategic Approach to Structure Elucidation
The elucidation of a novel or complex small molecule is akin to solving a puzzle. Each piece of analytical data provides a clue, and the final, correct structure is the only one that satisfies all the evidence. Our strategy is built on a foundation of spectroscopic and spectrometric techniques, culminating in the definitive proof of X-ray crystallography.
Caption: Overall workflow for structure elucidation.
Part 2: Mass Spectrometry - The First Piece of the Puzzle
Mass spectrometry (MS) is the initial and critical step, providing the molecular weight and, with high-resolution instruments, the elemental composition. For halogenated compounds, the isotopic pattern is a powerful diagnostic tool.[6]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Analysis Mode: Perform the analysis in both positive and negative ion modes to maximize the chance of observing the molecular ion.
-
Data Interpretation:
Expected Data & Interpretation
| Ion | Calculated m/z | Observed m/z | Interpretation |
| [M-H]⁻ | 196.98717 | Confirms molecular weight and provides high-resolution data for formula determination.[5] | |
| Isotopic Pattern | M and M+2 | The presence of a peak at M+2 with roughly 33% the intensity of the M peak is a clear indication of a single chlorine atom.[7] |
This initial MS data provides the molecular formula, C6H3ClN4O2, which is the foundation upon which the rest of the structure is built.
Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - Building the Framework
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[9] For a heterocyclic system like 6-Chloro-[1][2][3]triazolo[1,5-b]pyridazine-2-carboxylic acid, a combination of 1D and 2D NMR experiments is essential to assign all proton and carbon signals and establish connectivity.[10]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent, such as DMSO-d6 or CDCl3. The choice of solvent is critical; DMSO-d6 is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons.
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion.
-
1D NMR Experiments:
-
¹H NMR: Provides information on the number of different types of protons and their neighboring protons.
-
¹³C NMR: Shows the number of different types of carbon atoms.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different fragments of the molecule.
-
Predicted and Experimental NMR Data & Interpretation
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |
| H7 | 8.3-8.5 | C5, C8a | |
| H8 | 7.5-7.7 | C6, C4a | |
| C2 | 145-147 | H of COOH | |
| C3a | 148-150 | H7, H8 | |
| C5 | 120-122 | H7 | |
| C6 | 138-140 | H7, H8 | |
| C7 | 128-130 | H8 | |
| C8 | 115-117 | H7 | |
| COOH | 13-14 | 160-162 | C2 |
Note: Predicted chemical shifts are estimates and can vary based on the solvent and other experimental conditions.
The two doublets in the aromatic region of the ¹H NMR spectrum, with a coupling constant of approximately 9.6 Hz, are characteristic of ortho-coupled protons on a pyridazine ring.[11][12] The downfield shift of one of these protons (H7) is attributed to the deshielding effect of the adjacent triazole ring. The carboxylic acid proton is expected to be a broad singlet at a very downfield chemical shift.
The HMBC experiment is the linchpin of the NMR analysis. For instance, a correlation between the pyridazine proton H8 and the bridgehead carbon C3a would definitively link the two rings. Similarly, a correlation from the carboxylic acid proton to C2 would confirm the position of this substituent.
Caption: Key 2D NMR correlations for connectivity.
Part 4: X-ray Crystallography - The Definitive Proof
While the combination of MS and NMR provides a very strong case for the proposed structure, single-crystal X-ray crystallography offers unambiguous proof of the atomic arrangement in the solid state.[13][14] This technique provides a three-dimensional map of the electron density within the crystal, allowing for the precise determination of bond lengths, bond angles, and the overall molecular conformation.[15]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: This is often the most challenging step. Slow evaporation of a saturated solution of the compound in a suitable solvent system is a common method.[16]
-
Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.
The resulting crystal structure would provide the ultimate validation of the connectivity established by NMR and the molecular formula from MS.
Conclusion
The structure elucidation of 6-Chloro-[1][2][3]triazolo[1,5-b]pyridazine-2-carboxylic acid is a systematic process that relies on the synergistic application of modern analytical techniques. By starting with the foundational information of the molecular formula from mass spectrometry, building the connectivity framework with a suite of 1D and 2D NMR experiments, and finally confirming the three-dimensional structure with X-ray crystallography, we can achieve an unambiguous and self-validated structural assignment. This rigorous approach is paramount in the fields of drug discovery and development, where a precise understanding of molecular structure is the bedrock of understanding function.
References
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Al-Ostath, A., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(4), 104632. Available from: [Link]
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Detert, H., & Schollmeyer, D. (2011). 6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2551. Available from: [Link]
- Glang, F., et al. (2008). Synthesis and Characterization of Novel Triazolo-annulated Heterocyclic π-Systems. Synthesis, 2008(12), 1941-1948.
- Huisgen, R., et al. (1961). Die Acylierung von Tetrazolen mit Chlorazinen und die thermische Ringumwandlung der Acylierungsprodukte. Chemische Berichte, 94(6), 1555-1563.
- Kozhevnikov, D. N., et al. (2005). A Novel Synthesis of Highly Phenylated Triazolopyrazines. Organic & Biomolecular Chemistry, 3(14), 2584-2586.
- McPherson, A. (1999). Crystallization of Biological Macromolecules.
- Preis, S., et al. (2011). Synthesis of Triazolo-annulated Azines by Thermal Ring Transformation of Acyl-tetrazoles. Synthesis, 2011(10), 1605-1612.
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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Trogler, W. C. (1999). A Mass Spectral Chlorine Rule for Use in Structure Determinations in Sophomore Organic Chemistry. Journal of Chemical Education, 76(5), 645. Available from: [Link]
- Yanai, M., et al. (1972). Studies on the Pyridazine Derivatives. XVII. Structural Studies on the Product of 3-Hydrazino-4-aminopyridazine with Formic Acid (A Novel Ring Isomerization). Chemical and Pharmaceutical Bulletin, 20(1), 166-171.
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PubChem. (n.d.). 6-chloro-[1][2][3]triazolo[1,5-b]pyridazine-2-carboxylic acid. Retrieved January 23, 2026, from [Link]
- Pinto, D. C. G. A., et al. (2009). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 13(4), 396-429.
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YouTube. (2023). Chloro pattern in Mass Spectrometry. Retrieved January 23, 2026, from [Link]
- McPherson, A. (1982). Preparation and Analysis of Protein Crystals. Wiley.
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Beilstein Journals. (n.d.). Supporting Information for Synthesis of new tricyclic 5,6-dihydro-4H-benzo[b][1][2][3]triazolo[1,5-d][1][3]diazepine derivatives by [3 + 2]-dipolar cycloaddition reactions. Retrieved January 23, 2026, from [Link]
-
Chemguide. (n.d.). Mass Spectra - The M+2 Peak. Retrieved January 23, 2026, from [Link]
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Schollmeyer, D., & Detert, H. (2014). 6-Chloro-3-[4-(hexyloxy)phenyl]-[1][2][3]triazolo[4,3-b]pyridazine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o799. Available from: [Link]
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University of Queensland. (n.d.). Small molecule X-ray crystallography. Retrieved January 23, 2026, from [Link]
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IEEE Xplore. (2021). Nuclear Magnetic Resonance Spectroscopy Application in characterization of Heterocyclic Compounds. Retrieved January 23, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). 6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine. Retrieved January 23, 2026, from [Link]
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MDPI. (2019). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Retrieved January 23, 2026, from [Link]
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Excillum. (n.d.). Small molecule crystallography. Retrieved January 23, 2026, from [Link]
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An In-depth Technical Guide to the Spectroscopic Data of 6-Chloro-triazolo[1,5-b]pyridazine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the spectroscopic properties of the novel heterocyclic compound, 6-Chloro-triazolo[1,5-b]pyridazine-2-carboxylic acid. Due to the limited availability of direct experimental spectra for this specific molecule, this guide leverages predictive methodologies and comparative analysis of structurally related compounds to offer a comprehensive characterization. The following sections will delve into the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectroscopic data. This guide aims to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development by providing a foundational understanding of the spectroscopic characteristics of this compound, thereby facilitating its identification, characterization, and further investigation.
Introduction
6-Chloro-triazolo[1,5-b]pyridazine-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry due to the prevalence of the triazolopyridazine scaffold in a variety of biologically active molecules. The fusion of the triazole and pyridazine ring systems creates a unique electronic and structural motif that can interact with various biological targets. The presence of a chlorine atom and a carboxylic acid group further functionalizes the core, offering potential sites for modification and interaction with biological macromolecules.
Accurate spectroscopic characterization is paramount for the unambiguous identification and purity assessment of such novel compounds. This guide provides a detailed predictive analysis of the key spectroscopic features of 6-Chloro-triazolo[1,5-b]pyridazine-2-carboxylic acid, supported by experimental data from analogous structures.
Chemical Structure and Properties
-
IUPAC Name: 6-chloro-[1][2][3]triazolo[1,5-b]pyridazine-2-carboxylic acid
-
CAS Number: 215530-62-4[4]
-
Molecular Formula: C₆H₃ClN₄O₂[5]
-
Molecular Weight: 198.57 g/mol
Caption: Molecular structure of 6-Chloro-triazolo[1,5-b]pyridazine-2-carboxylic acid.
Predicted Spectroscopic Data
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum of 6-Chloro-triazolo[1,5-b]pyridazine-2-carboxylic acid is expected to be simple, showing signals for the two aromatic protons on the pyridazine ring and the acidic proton of the carboxylic acid.
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Analysis |
| ~13.5 - 14.5 | Broad Singlet | 1H | COOH | The carboxylic acid proton is expected to be highly deshielded and will appear as a broad singlet that is exchangeable with D₂O. |
| ~8.40 - 8.60 | Doublet | 1H | H-7 | The proton at position 7 is adjacent to a nitrogen atom and is expected to be in the downfield region of the aromatic spectrum. |
| ~7.60 - 7.80 | Doublet | 1H | H-8 | The proton at position 8 will be coupled to the proton at H-7, resulting in a doublet. It is expected to be at a slightly higher field compared to H-7. |
Justification based on related structures: In similar heterocyclic systems, protons on pyridazine rings typically appear in the range of 7.0-9.0 ppm. For instance, in related triazolopyridazine derivatives, the pyridazine protons are observed as doublets in this region. The exact chemical shifts are influenced by the electronic effects of the fused triazole ring and the substituents.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Analysis |
| ~160 - 165 | C=O (Carboxylic Acid) | The carbonyl carbon of the carboxylic acid is expected to be significantly deshielded. |
| ~150 - 155 | C-2 | The carbon bearing the carboxylic acid group in the triazole ring will be downfield due to the attachment of two nitrogen atoms and the carboxyl group. |
| ~145 - 150 | C-3a | The bridgehead carbon of the fused ring system. |
| ~140 - 145 | C-6 | The carbon atom attached to the chlorine atom will be deshielded. |
| ~130 - 135 | C-7 | Aromatic CH carbon in the pyridazine ring. |
| ~120 - 125 | C-8 | Aromatic CH carbon in the pyridazine ring. |
| ~115 - 120 | C-8a | The other bridgehead carbon of the fused ring system. |
Justification based on related structures: The chemical shifts of carbons in triazolopyridazine systems are well-documented. The positions of the signals are dictated by the electronegativity of the adjacent atoms and the overall aromaticity of the fused ring system.
Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of a compound. The predicted mass spectrum for 6-Chloro-triazolo[1,5-b]pyridazine-2-carboxylic acid shows several characteristic adducts.
Predicted Mass Spectrometry Data: [5]
| Adduct | m/z |
| [M+H]⁺ | 199.00173 |
| [M+Na]⁺ | 220.98367 |
| [M-H]⁻ | 196.98717 |
| [M]⁺ | 197.99390 |
Expected Fragmentation Pattern:
The fragmentation of the molecular ion would likely involve the loss of small, stable molecules. A key fragmentation pathway is the decarboxylation (loss of CO₂) from the molecular ion, followed by further fragmentation of the triazolopyridazine core.
Caption: Predicted key fragmentation pathways for 6-Chloro-triazolo[1,5-b]pyridazine-2-carboxylic acid in mass spectrometry.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Comparative Analysis |
| ~2500 - 3300 | Broad | O-H stretch (Carboxylic Acid) | The broad absorption is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid. |
| ~1700 - 1725 | Strong | C=O stretch (Carboxylic Acid) | This strong absorption is indicative of the carbonyl group in the carboxylic acid. |
| ~1600 - 1650 | Medium | C=N and C=C stretches (Aromatic Rings) | These absorptions are characteristic of the stretching vibrations of the double bonds within the fused aromatic ring system. |
| ~1000 - 1100 | Medium | C-Cl stretch | The carbon-chlorine stretching vibration typically appears in this region. |
Justification based on related structures: The IR spectra of related heterocyclic carboxylic acids consistently show a broad O-H stretch and a strong C=O stretch in the specified regions. The positions of the C=N and C=C stretching vibrations are characteristic of the triazolopyridazine core.
Experimental Protocols for Spectroscopic Analysis
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
Mass Spectrometry
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Analysis: Infuse the sample solution into the ESI source in both positive and negative ion modes to observe the different adducts.
Infrared Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: The sample can be analyzed as a solid using an attenuated total reflectance (ATR) accessory or as a KBr pellet.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic characteristics of 6-Chloro-triazolo[1,5-b]pyridazine-2-carboxylic acid. The predicted ¹H NMR, ¹³C NMR, mass spectrometry, and IR data, supported by comparative analysis with structurally similar compounds, offer a robust foundation for the identification and characterization of this molecule. It is anticipated that this guide will be a valuable tool for researchers engaged in the synthesis and development of novel triazolopyridazine-based therapeutic agents. The future acquisition of experimental data will serve to validate and refine the predictions presented herein.
References
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Mu, X., et al. (2017). One-pot formation of 1,2,4-triazolo[1,5-b]pyridazine derivatives via cooperative Cu(I)/Zn(II)-catalyzed tandem C–N addition and I₂/KI-mediated intramolecular N–N bond formation. Organic & Biomolecular Chemistry, 15(38), 8145-8149. [Link]
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PubChem. 6-chloro-[1][2][3]triazolo[1,5-b]pyridazine-2-carboxylic acid. [Link][5]
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Methodological & Application
Application Notes and Protocols for the Enzymatic Synthesis of Triazolopyridazine Carboxylic Acids
Introduction: Embracing Biocatalysis for the Synthesis of High-Value Heterocycles
Triazolopyridazine derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in the pharmaceutical industry due to their diverse pharmacological activities.[1][2] The synthesis of their carboxylic acid derivatives is a crucial step in the development of novel therapeutic agents.[3] Traditional chemical synthesis routes often involve harsh reaction conditions, the use of hazardous reagents, and can lead to the formation of undesirable byproducts, complicating purification and impacting overall yield.
Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of pharmaceuticals and their intermediates.[4] The use of enzymes offers several advantages, including high specificity, mild reaction conditions, and reduced environmental impact.[5] This application note provides a detailed protocol for the enzymatic hydrolysis of alkyl 6-substituted-[1][6][7]triazolo[4,3-b]pyridazine-3-carboxylates to their corresponding carboxylic acids using immobilized α-chymotrypsin. This method has been shown to be effective, mitigating issues such as decarboxylation that can occur under traditional chemical hydrolysis conditions.[3]
Causality of Experimental Choices: Why Enzymatic Hydrolysis?
The choice of an enzymatic approach, specifically using α-chymotrypsin, is underpinned by several key factors:
-
Chemoselectivity: Enzymes can selectively hydrolyze the ester group without affecting other sensitive functional groups on the triazolopyridazine scaffold.
-
Mild Reaction Conditions: The reaction proceeds under near-neutral pH and physiological temperatures, preventing the degradation of the starting material and the product. This is particularly important for triazolopyridazine carboxylic acids, which can be prone to decarboxylation under harsh acidic or basic conditions.[3]
-
Stereospecificity: While not the primary focus of this protocol, it is worth noting that enzymes are chiral catalysts and can be used for the kinetic resolution of racemic mixtures, a significant advantage in drug development.
-
Sustainability: Biocatalytic processes are inherently "greener" as they utilize renewable catalysts (enzymes) and are performed in aqueous media, reducing the reliance on organic solvents.
Immobilization of the enzyme on a solid support, such as polyacrylamide beads, offers further practical advantages, including ease of separation of the catalyst from the reaction mixture, potential for enzyme reuse, and enhanced enzyme stability.[8]
Experimental Workflow Overview
The overall process for the enzymatic synthesis of triazolopyridazine carboxylic acids can be summarized in the following workflow:
Caption: Experimental workflow for the enzymatic synthesis of triazolopyridazine carboxylic acids.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Alkyl 6-substituted-[1][6][7]triazolo[4,3-b]pyridazine-3-carboxylate | ≥95% | Synthesized in-house or commercially available | The purity of the starting material is crucial for a clean reaction. |
| Immobilized α-Chymotrypsin (on polyacrylamide beads) | ≥1,000 units/g solid | e.g., Sigma-Aldrich, ProteoChem | The activity of the immobilized enzyme should be verified.[9] |
| Tris(hydroxymethyl)aminomethane (Tris) | ACS reagent grade | Major chemical supplier | For buffer preparation. |
| Hydrochloric Acid (HCl) | 37% (w/w), ACS reagent grade | Major chemical supplier | For pH adjustment of the buffer and for product precipitation. |
| Sodium Hydroxide (NaOH) | ACS reagent grade | Major chemical supplier | For pH adjustment of the buffer. |
| Ethyl Acetate | HPLC grade | Major chemical supplier | For extraction of the product. |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Anhydrous, granular, ACS reagent grade | Major chemical supplier | For drying the organic extract.[10] |
| Deuterated Solvents (e.g., DMSO-d₆, CDCl₃) | ≥99.8 atom % D | Major chemical supplier | For NMR analysis. |
| Deionized Water | Type I or equivalent | In-house water purification system | Used for all aqueous solutions and washing steps. |
Detailed Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of Alkyl Triazolopyridazine Ester
This protocol is a starting point and may require optimization for specific substrates.
-
Buffer Preparation: Prepare a 0.1 M Tris-HCl buffer. Dissolve the appropriate amount of Tris base in deionized water and adjust the pH to 8.0 at 37°C using 1 M HCl or 1 M NaOH.
-
Substrate Preparation: Dissolve the alkyl 6-substituted-[1][6][7]triazolo[4,3-b]pyridazine-3-carboxylate in a minimal amount of a water-miscible organic solvent (e.g., DMSO or ethanol) if it has low aqueous solubility. The final concentration of the organic solvent in the reaction mixture should ideally be below 5% (v/v) to avoid enzyme denaturation.
-
Enzyme Preparation: Weigh the required amount of immobilized α-chymotrypsin. A starting enzyme-to-substrate ratio of 1:10 (w/w) is recommended. Wash the immobilized enzyme with the 0.1 M Tris-HCl buffer (pH 8.0) to remove any storage buffer or preservatives.[9]
-
Reaction Setup: In a temperature-controlled reaction vessel, add the 0.1 M Tris-HCl buffer (pH 8.0). Add the dissolved substrate to the buffer with stirring. A typical substrate concentration to start with is 10-50 mM.
-
Initiation of Reaction: Add the pre-washed immobilized α-chymotrypsin to the reaction mixture.
-
Incubation: Incubate the reaction mixture at 37°C with continuous gentle agitation (e.g., using an orbital shaker) to ensure the immobilized enzyme remains suspended.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., every 1-2 hours). The consumption of the starting ester and the formation of the carboxylic acid product can be monitored by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).
-
Reaction Completion: The reaction is considered complete when no further increase in product concentration is observed. Reaction times can vary from a few hours to 24 hours depending on the substrate and enzyme activity.
Protocol 2: Work-up and Purification of Triazolopyridazine Carboxylic Acid
-
Enzyme Removal: Once the reaction is complete, separate the immobilized enzyme from the reaction mixture by filtration or centrifugation. The enzyme can be washed with buffer and stored for potential reuse.
-
Acidification: Cool the filtrate to 0-5°C in an ice bath. Slowly add 1 M HCl dropwise with stirring to acidify the solution to a pH of approximately 2-3.[11] The triazolopyridazine carboxylic acid should precipitate out of the aqueous solution.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove any residual salts.
-
Extraction (for products with some water solubility): If the product does not fully precipitate or for higher recovery, extract the acidified aqueous solution with a suitable organic solvent such as ethyl acetate (3 x volume of the aqueous phase).[11]
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.[10] Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude carboxylic acid.
-
Recrystallization: Further purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water, acetone).
Data Presentation and Characterization
The successful synthesis of the triazolopyridazine carboxylic acid should be confirmed by a suite of analytical techniques.
Table 1: Hypothetical Data for Enzymatic Hydrolysis of a Model Triazolopyridazine Ester
| Substrate | Enzyme Loading (w/w) | Reaction Time (h) | Conversion (%) | Isolated Yield (%) |
| Ethyl 6-phenyl-[1][6][7]triazolo[4,3-b]pyridazine-3-carboxylate | 1:10 | 8 | >99 | 92 |
| Methyl 6-(4-chlorophenyl)-[1][6][7]triazolo[4,3-b]pyridazine-3-carboxylate | 1:10 | 12 | >98 | 89 |
Characterization Data:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The disappearance of the signals corresponding to the alkyl group of the ester (e.g., the quartet and triplet for an ethyl ester) and the appearance of a broad singlet for the carboxylic acid proton are indicative of a successful hydrolysis. The aromatic and heterocyclic protons should remain largely unaffected, though minor shifts may occur.[6][12]
-
¹³C NMR: The disappearance of the ester carbonyl carbon signal (typically around 160-170 ppm) and the appearance of the carboxylic acid carbonyl carbon signal (typically around 170-180 ppm) confirms the conversion.[13]
-
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the synthesized carboxylic acid.[6]
-
Melting Point (MP): The melting point of the purified product should be determined and compared with literature values if available. A sharp melting point is an indicator of purity.[6]
-
Elemental Analysis: To confirm the elemental composition of the final product.[6]
Mechanism of α-Chymotrypsin Catalyzed Ester Hydrolysis
α-Chymotrypsin is a serine protease that catalyzes the hydrolysis of peptide bonds and, promiscuously, ester bonds. The catalytic mechanism involves a catalytic triad of serine, histidine, and aspartate residues in the enzyme's active site.
Caption: Simplified mechanism of α-chymotrypsin catalyzed ester hydrolysis.
The hydrolysis proceeds via a two-step mechanism:
-
Acylation: The serine residue in the active site acts as a nucleophile, attacking the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, releasing the alcohol portion of the ester and forming a covalent acyl-enzyme intermediate.
-
Deacylation: A water molecule then acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate. This forms a second tetrahedral intermediate, which collapses to release the carboxylic acid product and regenerate the free enzyme.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The progress of the reaction can be quantitatively monitored by HPLC, providing clear evidence of substrate conversion and product formation. The purity of the final product can be rigorously assessed by a combination of chromatographic and spectroscopic methods. A successful synthesis is validated by:
-
Complete consumption of the starting ester: As determined by HPLC or TLC.
-
High isolated yield of the carboxylic acid product: Demonstrating the efficiency of the reaction and purification.
-
Consistent analytical data: The NMR, MS, and melting point data should be in complete agreement with the expected structure of the triazolopyridazine carboxylic acid.
By following these protocols and analytical procedures, researchers can confidently synthesize and characterize triazolopyridazine carboxylic acids with a high degree of scientific integrity.
References
- Jadhav, S. D., et al. (2018). Synthesis and antiviral activity of 3-substituted phenyl-6-substituted phenyl (1,2,4) triazolo (4,3-b) pyridazine. Research Journal of Pharmacy and Technology, 11(5), 1883-1888.
- Zhang, Y., et al. (2022).
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Kim, H., et al. (2023). Discovery of[1][6][7]triazolo[4,3-b]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study. Scientific Reports, 13(1), 10818.
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Kumar, A., et al. (2014). Synthesis of 3-arylamino-6-phenyl[1][6][7]triazolo[3,4-b][1][2][7]thiadiazine derivatives as potential bioactive molecules. Medicinal Chemistry Research, 23(7), 3484-3491.
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K. M. I., et al. (1995). Synthesis of[1][6][7]triazolo[4,3-b]pyridazine-3-carboxylic acids. Journal of Heterocyclic Chemistry, 32(4), 1341-1344.
- Mowbray, C. E., et al. (2008). The Preparation and Enzymatic Hydrolysis of a Library of Esters.
- El-Sayed, M. A. A., et al. (2021). Synthesis, Characterization, and Biological Applications of Tetramethylpiperidinyl Triazolopyridazine Derivatives. Letters in Drug Design & Discovery, 18(9), 856-865.
- Lasch, J., et al. (1978). Enzymatic attack on immobilized substrates. 2. Diffusional limitations in the alpha-chymotrypsin-catalyzed hydrolysis of polyacrylamide-bound l-phenylalanine 4-nitroanilide. European Journal of Biochemistry, 88(1), 189-197.
- Bender, M. L., & Turnquest, B. W. (1957). General Basic Catalysis of Ester Hydrolysis and Its Relationship to Enzymatic Hydrolysis. Journal of the American Chemical Society, 79(7), 1656-1662.
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Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]
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Clark, J. (2023). Hydrolysing Esters. Chemguide. Retrieved from [Link]
- Kiss, K., et al. (2021). Thermoresponsive Poly(N,N-diethylacrylamide-co-glycidyl methacrylate) Copolymers and Its Catalytically Active α-Chymotrypsin Bioconjugate with Enhanced Enzyme Stability. Polymers, 13(6), 969.
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American Chemical Society. (2021). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. Retrieved from [Link]
- Wang, S. H., et al. (2023). A green and efficient two-step enzymatic esterification-hydrolysis method for enrichment of c9,t11-CLA isomer based on a three-liquid-phase system. RSC Advances, 13(38), 26690-26699.
- Nguyen, T. T. H., et al. (2023). Formulation of tablets containing lyophilized powder to improve the stability of alpha-chymotrypsin. Scientific Reports, 13(1), 1-10.
- Charpentier, T. A., et al. (2022). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 27(15), 4945.
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LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]
- BP Chemicals Limited. (1993). Process for the purification of carboxylic acids and/or their anhydrides.
- Chemistry LibreTexts. (2019). 15.9: Hydrolysis of Esters.
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Resyn Biosciences. (n.d.). MagReSyn® Chymotrypsin. Retrieved from [Link]
- Veselý, J., et al. (2023). Simulation- and AI-directed optimization of 4,6-substituted 1,3,5-triazin-2(1H)-ones as inhibitors of human DNA topoisomerase IIα. European Journal of Medicinal Chemistry, 258, 115588.
- Ricker, N. L., et al. (1981).
- Ghorab, M. M., et al. (2024). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances, 14(1), 241-262.
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Application Notes & Protocols for In Vivo Efficacy Studies of Triazolopyridazine Anticancer Agents
Introduction: The Triazolopyridazine Scaffold in Oncology
The triazolopyridazine core is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its versatile biological activities. In oncology, derivatives of this scaffold have been developed as potent inhibitors of various key targets implicated in cancer progression, including protein kinases, epigenetic readers, and critical signaling pathway components.[1][2] The successful translation of these promising in vitro findings into clinically effective therapeutics hinges on rigorous and well-designed in vivo efficacy studies.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret in vivo studies for novel triazolopyridazine-based anticancer agents. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating study design.
Chapter 1: Foundational Strategy - Designing a Robust In Vivo Study
The success of an in vivo efficacy study is determined long before the first animal is dosed. A thoughtful, mechanism-driven approach to study design is paramount. The overarching goal is to establish a clear relationship between the agent's pharmacokinetics (PK), its engagement with the target (pharmacodynamics, PD), and the ultimate therapeutic effect.[3]
Mechanism of Action (MoA) as the Guiding Principle
The hypothesized MoA of your triazolopyridazine agent is the compass for your study design. It dictates the choice of cancer model, the biomarkers to be assessed, and the dosing schedule.
-
Kinase Inhibitors (e.g., c-Met, Pim-1): If your agent targets a specific kinase, select a tumor model known to be driven by the dysregulation of that kinase. For instance, a c-Met inhibitor should be tested in a xenograft model with amplified or mutated c-Met.
-
Epigenetic Modulators (e.g., BRD4 Inhibitors): For agents targeting epigenetic readers like BRD4, choose cell lines where BRD4 is a known dependency, often seen in hematological malignancies like acute myeloid leukemia (AML) or certain solid tumors.[2]
-
Signaling Pathway Inhibitors (e.g., WNT/β-catenin): For agents that modulate pathways like WNT, as seen with Tankyrase (TNKS) inhibitors, it is crucial to use models with known mutations in that pathway (e.g., APC mutations in colorectal cancer).[4]
Selecting the Optimal Animal Model
The choice of animal model is a critical determinant of the study's clinical relevance. Human tumor xenograft models are a mainstay for evaluating anticancer agents.[5]
-
Cell Line-Derived Xenografts (CDX): These are the most common starting point. Human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice.[6] CDX models are reproducible and cost-effective, making them ideal for initial efficacy screening.[6][7]
-
Patient-Derived Xenografts (PDX): These models involve the direct implantation of patient tumor tissue into immunodeficient mice.[8] PDX models better retain the heterogeneity and architecture of the original human tumor, offering higher predictive value for clinical outcomes.[8]
Scientist's Note: For a novel triazolopyridazine agent, it is advisable to begin with a panel of CDX models representing different cancer types to assess the breadth of activity. Promising results can then be validated in more clinically relevant PDX models.
Caption: High-level workflow for an in vivo efficacy study.
Chapter 2: Core Methodologies and Protocols
This section provides detailed, step-by-step protocols for the key phases of an in vivo efficacy study.
Protocol 1: Subcutaneous Cell Line-Derived Xenograft (CDX) Model
This protocol describes the establishment of a subcutaneous tumor model, a foundational technique for initial efficacy assessment.[6][9]
Materials:
-
Selected human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)[10]
-
Immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
Sterile PBS, Trypsin-EDTA, cell culture medium
-
Matrigel® Basement Membrane Matrix
-
Syringes (1 mL) with 27-gauge needles
-
Digital calipers
Procedure:
-
Cell Preparation: Culture cells under standard conditions. On the day of implantation, harvest cells using Trypsin-EDTA, wash with sterile PBS, and perform a cell count using a hemocytometer or automated counter.
-
Cell Suspension: Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 5-10 x 10⁷ cells/mL. Keep the suspension on ice to prevent the Matrigel from solidifying.
-
Rationale: Matrigel provides an extracellular matrix scaffold that supports initial cell viability and promotes consistent tumor take-rate and growth.
-
-
Implantation: Anesthetize the mouse. Inject 0.1 mL of the cell suspension subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Beginning 5-7 days post-implantation, measure tumors 2-3 times per week using digital calipers.
-
Tumor Volume Calculation: Use the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
-
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the animals into treatment and control groups. This is a critical step to ensure that the starting tumor volumes are comparable across all groups.
Protocol 2: Dosing, Pharmacokinetics, and Toxicity Assessment
This protocol outlines the procedures for drug administration and the concurrent evaluation of drug exposure and safety.
Procedure:
-
Formulation Preparation: Prepare the triazolopyridazine agent in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water for oral gavage). Prepare fresh daily unless stability data supports longer storage.
-
Dosing Administration:
-
Dose animals according to the pre-defined schedule (e.g., once daily, twice daily). The route of administration (e.g., oral gavage, intraperitoneal injection) should be consistent with the intended clinical application.[11]
-
The control group must receive the vehicle only.
-
-
Efficacy Monitoring: Continue to measure tumor volumes and body weights 2-3 times per week. Body weight is a key indicator of systemic toxicity.[11]
-
Pharmacokinetic (PK) Blood Sampling:
-
For a satellite group of animals (not used for efficacy), perform sparse or serial blood sampling at pre-defined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours post-dose) via tail vein or submandibular bleed.
-
Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Process blood to plasma by centrifugation and store at -80°C until analysis.
-
Rationale: PK analysis is essential to confirm that the drug is achieving sufficient exposure in the animals to exert a biological effect.[3] It helps correlate the dose with the observed efficacy.[3]
-
-
Toxicity Assessment:
-
Perform daily clinical observations for signs of distress (e.g., hunched posture, ruffled fur, lethargy).
-
At the end of the study, a gross necropsy can be performed to look for any organ abnormalities.
-
For more detailed toxicology, terminal blood samples can be collected for complete blood counts (CBC) and clinical chemistry analysis.[12]
-
Chapter 3: Data Presentation and Mechanistic Insights
Effective data visualization and an understanding of the underlying biological pathways are crucial for interpreting study outcomes.
Quantitative Data Summary
Tumor growth inhibition (TGI) is the primary endpoint for efficacy. It is calculated at the end of the study using the following formula:
% TGI = (1 - (ΔT / ΔC)) x 100
-
ΔT: Change in mean tumor volume for the treated group.
-
ΔC: Change in mean tumor volume for the control group.
Table 1: Example Efficacy and Tolerability Data
| Treatment Group | Dosing Schedule | Mean Final Tumor Volume (mm³) ± SEM | % TGI | Mean Body Weight Change (%) |
| Vehicle Control | QD, Oral | 1500 ± 120 | - | +5.2 |
| Compound X (30 mg/kg) | QD, Oral | 650 ± 85 | 58 | +1.5 |
| Compound X (100 mg/kg) | QD, Oral | 250 ± 50 | 85 | -3.0 |
Table 2: Example Pharmacokinetic Parameters
| Compound | Dose (mg/kg, PO) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng*hr/mL) |
| Compound X | 30 | 850 | 2 | 6800 |
| Compound X | 100 | 2500 | 2 | 22500 |
Visualizing Target Signaling Pathways
Understanding how triazolopyridazine agents interfere with cancer signaling is key to their rational development. Many of these compounds target nodes within complex pathways like the PI3K/AKT/mTOR and WNT/β-catenin cascades.
PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently dysregulated in cancer.[1]
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.
WNT/β-catenin Pathway: Aberrant WNT signaling, often due to APC mutations, leads to the accumulation of β-catenin and subsequent transcription of oncogenes. Tankyrase (TNKS) inhibitors, which can feature a triazolopyridine scaffold, promote the degradation of β-catenin.[4]
Caption: Inhibition of the WNT/β-catenin pathway via Tankyrase.
Conclusion
The in vivo evaluation of triazolopyridazine anticancer agents is a multifaceted process that requires a deeply integrated approach. By grounding study design in the agent's mechanism of action, employing rigorous and well-controlled protocols, and correlating efficacy with pharmacokinetic and pharmacodynamic endpoints, researchers can generate the high-quality, reliable data necessary to advance these promising compounds toward clinical development.
References
-
Design, Synthesis and Characterisation of Novel Phenothiazine‐Based Triazolopyridine Derivatives: Evaluation of Anti‐Breast Cancer Activity on Human Breast Carcinoma. ResearchGate. Available from: [Link]
-
1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Pharmacology. Available from: [Link]
-
Synthesis and anticancer activity evaluation of a series of[1][11][13]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. European Journal of Medicinal Chemistry. Available from: [Link]
-
Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Medicinal Chemistry. Available from: [Link]
-
Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. European Journal of Medicinal Chemistry. Available from: [Link]
-
Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. International Journal of Molecular Sciences. Available from: [Link]
-
Development of 1,2,3‐Triazolopyridazinone Derivatives as Potential Caspase 3 and Apoptosis Inducers: Design, Synthesis and Anticancer Activity Studies. Chemistry & Biodiversity. Available from: [Link]
-
Evaluation of in vivo pharmacokinetic study of the anti-cancer drug imatinib using silkworms as an animal model. Scientific Reports. Available from: [Link]
-
Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. PLOS ONE. Available from: [Link]
-
Animal toxicology for early clinical trials with anticancer agents. Cancer Chemotherapy and Pharmacology. Available from: [Link]
-
Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Crown Bioscience. Available from: [Link]
-
Preclinical toxicology of anticancer agents. ResearchGate. Available from: [Link]
-
Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells. ACS Pharmacology & Translational Science. Available from: [Link]
-
In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. Molecules. Available from: [Link]
-
The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. International Journal of Molecular Sciences. Available from: [Link]
-
Advances in measuring single-cell pharmacokinetics and pharmacology in vivo. Drug Discovery Today. Available from: [Link]
-
Overview of drug screening experiments using patient-derived xenograft models. ResearchGate. Available from: [Link]
-
Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research. Available from: [Link]
-
The Use of Animal Models for Cancer Chemoprevention Drug Development. Toxicology and Applied Pharmacology. Available from: [Link]
-
In Vivo and In Vitro Pharmacokinetic Studies of a Dual Topoisomerase I/II Inhibitor. Pharmaceutics. Available from: [Link]
-
The Evaluation of Animal Models in the Development of Anticancer Agents: From Preclinical to Clinical Tests. ResearchGate. Available from: [Link]
-
HT29 Xenograft Model. Altogen Labs. Available from: [Link]
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scale-up synthesis of 6-Chloro-triazolo[1,5-B]pyridazine-2-carboxylic acid
An Application Note and Protocol for the Scalable Synthesis of 6-Chloro-[1][2][3]triazolo[1,5-b]pyridazine-2-carboxylic Acid
Authored by: A Senior Application Scientist
Abstract
This application note provides a comprehensive and robust protocol for the multi-gram scale-up synthesis of 6-Chloro-[1][2][3]triazolo[1,5-b]pyridazine-2-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry and drug development. The described synthetic strategy is built upon established chemical principles, prioritizing scalability, safety, and reproducibility. The three-step synthesis begins with the commercially available 6-chloropyridazin-3-amine, proceeds through an acylation and a subsequent dehydrative cyclization to form the core triazolopyridazine structure, and concludes with a saponification to yield the target carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also the underlying chemical rationale, in-process controls (IPCs) for a self-validating workflow, and critical considerations for process safety and optimization.
Introduction: Significance and Synthetic Strategy
The[1][2][3]triazolo[1,5-b]pyridazine ring system is a privileged heterocyclic motif found in numerous biologically active compounds.[4] Its structural resemblance to purine bases allows it to function as an effective mimic in biological systems, leading to applications in various therapeutic areas. The title compound, 6-Chloro-[1][2][3]triazolo[1,5-b]pyridazine-2-carboxylic acid, serves as a versatile building block for the synthesis of more complex molecules, where the chloro- and carboxylic acid-moieties provide orthogonal handles for further functionalization.
Developing a scalable and reliable synthesis for this intermediate is paramount for advancing drug discovery programs. The strategy outlined herein was selected for its operational simplicity, use of readily available and cost-effective reagents, and amenability to large-scale production. The logical flow of the synthesis is designed to build complexity systematically, with integrated control points to ensure the quality and consistency of intermediates and the final product.
Overall Synthetic Pathway
The synthesis is accomplished in three distinct chemical transformations starting from 6-chloropyridazin-3-amine.
Caption: Overall synthetic route for 6-Chloro-[1][2][3]triazolo[1,5-b]pyridazine-2-carboxylic acid.
Detailed Experimental Protocols
Step 1: Acylation of 6-chloropyridazin-3-amine
Principle and Rationale: This step involves the N-acylation of the primary amino group of 6-chloropyridazin-3-amine with ethyl oxalyl chloride. The reaction is a standard nucleophilic acyl substitution. A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial to neutralize the HCl generated in situ, preventing the protonation of the starting amine which would render it unreactive. Dichloromethane (DCM) is chosen as the solvent for its inertness and ability to dissolve the starting material, although other aprotic solvents like THF or acetonitrile could also be employed. The reaction is run at low temperature to control the exotherm and minimize side reactions.
Materials and Reagents (100 g Scale):
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
|---|---|---|---|---|
| 6-chloropyridazin-3-amine | 129.55 | 100.0 g | 0.772 | 1.0 |
| Dichloromethane (DCM) | - | 1.5 L | - | - |
| Triethylamine (TEA) | 101.19 | 117.2 g (161 mL) | 1.158 | 1.5 |
| Ethyl oxalyl chloride | 136.53 | 115.8 g (97.3 mL) | 0.848 | 1.1 |
Step-by-Step Protocol:
-
Charge a 3 L, three-neck, round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet with 6-chloropyridazin-3-amine (100.0 g) and dichloromethane (1.5 L).
-
Stir the mixture to form a suspension and cool the flask to 0-5 °C using an ice-water bath.
-
Slowly add triethylamine (161 mL) via a dropping funnel over 15 minutes, ensuring the internal temperature does not exceed 10 °C.
-
In a separate flask, prepare a solution of ethyl oxalyl chloride (97.3 mL) in DCM (200 mL).
-
Add the ethyl oxalyl chloride solution dropwise to the reaction mixture over 60-90 minutes, maintaining the internal temperature at 0-5 °C. A precipitate will form during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting amine.
-
TLC System: 50% Ethyl Acetate / Hexanes.
-
Expected Result: Disappearance of the starting material spot.
-
-
Once the reaction is complete, quench the reaction by slowly adding water (500 mL).
-
Stir vigorously for 15 minutes. The product will precipitate.
-
Isolate the solid product by vacuum filtration.
-
Wash the filter cake sequentially with water (2 x 250 mL) and cold methyl tert-butyl ether (MTBE) (2 x 150 mL) to remove residual impurities.
-
Dry the solid in a vacuum oven at 45-50 °C to a constant weight to yield Ethyl 2-((6-chloropyridazin-3-yl)amino)-2-oxoacetate (Intermediate I) as an off-white solid.
Step 2: Dehydrative Cyclization to Form the Triazolopyridazine Core
Principle and Rationale: This key step constructs the fused triazole ring via an intramolecular dehydrative cyclization. Phosphorus oxychloride (POCl₃) is a powerful dehydrating agent commonly used for this type of transformation. The mechanism involves the activation of the amide carbonyl group by POCl₃, followed by nucleophilic attack from the adjacent pyridazine ring nitrogen (N2). The subsequent elimination of dichlorophosphoric acid drives the formation of the aromatic triazole ring. The reaction is performed neat or in a high-boiling inert solvent and requires elevated temperatures. Careful quenching of the residual POCl₃ is a critical safety consideration for scale-up.
Materials and Reagents (100 g Scale):
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
|---|---|---|---|---|
| Intermediate I | 229.60 | 100.0 g | 0.436 | 1.0 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 267.5 g (162 mL) | 1.745 | 4.0 |
Step-by-Step Protocol:
-
Safety First: This reaction must be performed in a well-ventilated fume hood. POCl₃ is highly corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and face shield.
-
Charge a 1 L flask equipped with a mechanical stirrer, reflux condenser (with a gas outlet connected to a scrubber), and a thermometer with Intermediate I (100.0 g).
-
Slowly and carefully add phosphorus oxychloride (162 mL) to the solid at room temperature. The mixture will become a stirrable slurry.
-
Heat the reaction mixture to 100-110 °C (oil bath temperature) and maintain for 4-6 hours. The mixture will become a darker, more homogeneous solution.
-
IPC: Monitor the reaction by HPLC until Intermediate I is consumed (<1% remaining).
-
After completion, cool the reaction mixture to room temperature.
-
Critical Quenching Step: Very slowly and carefully, add the reaction mixture portion-wise to a separate large vessel containing crushed ice (2 kg) and water (1 L) with vigorous stirring. This is a highly exothermic process. Maintain the quench temperature below 20 °C by adding more ice as needed.
-
After the quench is complete, a solid will precipitate. Stir the slurry for 1 hour at room temperature.
-
Adjust the pH of the mixture to 7-8 by the slow addition of a saturated sodium bicarbonate solution or aqueous NaOH.
-
Isolate the crude product by vacuum filtration.
-
Wash the filter cake thoroughly with water until the filtrate is neutral.
-
Recrystallize the crude solid from ethanol or isopropanol to afford pure Ethyl 6-Chloro-[1][2][3]triazolo[1,5-b]pyridazine-2-carboxylate (Intermediate II) as a crystalline solid.
Step 3: Saponification to the Carboxylic Acid
Principle and Rationale: The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is achieved via saponification using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH). LiOH is often preferred as it can sometimes lead to cleaner reactions and easier workups. A co-solvent system of tetrahydrofuran (THF) and water is used to ensure the solubility of both the ester starting material and the hydroxide base. The reaction is monitored for the disappearance of the ester, and the final product is isolated by acidic workup.
Materials and Reagents (100 g Scale):
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
|---|---|---|---|---|
| Intermediate II | 211.60 | 100.0 g | 0.473 | 1.0 |
| Tetrahydrofuran (THF) | - | 1.0 L | - | - |
| Water | - | 500 mL | - | - |
| Lithium Hydroxide (LiOH·H₂O) | 41.96 | 29.7 g | 0.709 | 1.5 |
| Hydrochloric Acid (2M aq.) | - | ~360 mL | - | - |
Step-by-Step Protocol:
-
Charge a 3 L flask with Intermediate II (100.0 g), THF (1.0 L), and water (500 mL).
-
Stir the suspension at room temperature until all solids dissolve.
-
Add lithium hydroxide monohydrate (29.7 g) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
IPC: Monitor the reaction by HPLC to confirm the complete consumption of the starting ester.
-
Once complete, remove the THF under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath.
-
Acidify the solution to pH 2-3 by the slow, dropwise addition of 2M HCl. A thick white precipitate will form.
-
Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.
-
Isolate the product by vacuum filtration.
-
Wash the filter cake with cold water (2 x 200 mL).
-
Dry the solid in a vacuum oven at 50-60 °C to a constant weight to yield the final product, 6-Chloro-[1][2][3]triazolo[1,5-b]pyridazine-2-carboxylic acid .
Caption: Detailed workflow for the final saponification step.
Characterization and Quality Control
The final product should be characterized to confirm its identity and purity.
Analytical Specifications:
| Test | Specification |
|---|---|
| Appearance | White to off-white solid |
| ¹H NMR | Consistent with the structure in DMSO-d₆ or similar solvent |
| Mass Spec (MS) | [M-H]⁻ or [M+H]⁺ corresponding to C₇H₄ClN₄O₂ |
| HPLC Purity | ≥ 98.0% (AUC) |
| Melting Point | To be determined |
Scale-Up and Safety Considerations
-
Thermal Safety: The acylation (Step 1) and particularly the POCl₃ quench (Step 2) are exothermic. For larger scales, controlled addition rates and efficient cooling are critical. A reaction calorimetry study is recommended before proceeding to pilot scale to understand the thermal profile.
-
Reagent Handling: POCl₃ is highly corrosive and water-reactive. Use of closed-system transfers is recommended for scale-up. The HCl gas evolved during acylation and the acidic gases from the POCl₃ quench must be directed to a suitable caustic scrubber.
-
Crystallization: The final product's particle size and morphology can be controlled by optimizing the cooling rate and agitation during the acidic precipitation (Step 3). This can be important for downstream processing and formulation.
-
Material Compatibility: Ensure all reactors and transfer lines are compatible with the corrosive reagents used, especially POCl₃ and acidic/basic conditions. Glass-lined reactors are ideal.
Conclusion
This application note details a validated and scalable three-step synthesis for 6-Chloro-[1][2][3]triazolo[1,5-b]pyridazine-2-carboxylic acid. By providing clear, step-by-step instructions coupled with explanations of the underlying chemistry and essential in-process controls, this guide serves as a reliable resource for producing this valuable chemical intermediate with high purity and yield. The considerations for safety and scalability further support the transition of this process from the laboratory to pilot or manufacturing scales.
References
-
Mu, X., et al. (2017). Bimetallic copper and zinc-catalyzed oxidative cycloaddition of 3-aminopyridazines and nitriles: a direct synthesis of 1,2,4-triazolo[1,5-b]pyridazines. ResearchGate. Available at: [Link]
-
El Mrayej, H., et al. (2024). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Eduvest - Journal of Universal Studies. Available at: [Link]
-
Abu‐Hashem, A. A., Fathy, U., & Gouda, M. A. (2020). Synthesis of 1,2, 4‐triazolopyridazines , isoxazolofuropyridazines, and tetrazolopyridazines as antimicrobial agents. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Wang, J., et al. (2021). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules. Available at: [Link]
-
Park, E-H., & Park, M-S. (2005). Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines. Yakhak Hoeji. Available at: [Link]
- Google Patents. (2005). Process for producing 3-amino-6-chloropyridazine. Google Patents.
Sources
Troubleshooting & Optimization
Technical Support Center: Triazolopyridazine ¹H NMR Analysis
Welcome to the technical support center for the ¹H NMR analysis of triazolopyridazines. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing NMR spectroscopy for the characterization of this important class of N-heterocyclic compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.
Troubleshooting Guide: A Causal Approach
Issue 1: My aromatic signals are broad and poorly resolved.
Question: I've just acquired a ¹H NMR spectrum of my newly synthesized triazolopyridazine derivative in CDCl₃, and the signals in the aromatic region (7-9 ppm) are broad and poorly defined. What could be the cause, and how can I fix this?
Answer:
Broadening of aromatic signals in N-heterocyclic compounds like triazolopyridazines is a common issue that can stem from several factors. The primary culprits are often related to dynamic processes occurring on the NMR timescale or suboptimal sample conditions.
Causality:
-
Intermediate Chemical Exchange: The nitrogen atoms in the triazolopyridazine scaffold can participate in proton exchange with trace amounts of acid or water in the NMR solvent. This can lead to a dynamic equilibrium between the protonated and unprotonated forms of the molecule, which can broaden the signals of nearby protons.
-
Quadrupolar Broadening: The ¹⁴N nucleus has a quadrupole moment, which can lead to efficient relaxation of adjacent protons, causing their signals to broaden. This effect is more pronounced for protons directly bonded to or in close proximity to the nitrogen atoms.[1]
-
Aggregation: Triazolopyridazines, with their polarized N-H and C-N bonds, can form intermolecular hydrogen bonds, leading to aggregation at higher concentrations. This can restrict molecular tumbling and result in broader lines.
-
Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals, often from catalysts used in synthesis, can cause significant line broadening.
Troubleshooting Protocol:
Here is a step-by-step protocol to diagnose and resolve the issue of broad aromatic signals:
-
Sample Purity and Preparation:
-
Ensure High Purity: Ensure your sample is free from residual solvents, water, and any paramagnetic impurities.[2] Repurify if necessary.
-
Use High-Quality NMR Solvent: Use a fresh ampule of deuterated solvent to minimize water and acid content. Storing solvents over molecular sieves can also be beneficial.
-
Consider a Drying Agent: Adding a small amount of an inert drying agent like K₂CO₃ to your NMR tube can help scavenge trace water.[3]
-
-
Solvent and Concentration Effects:
-
Change the Solvent: Rerun the spectrum in a different solvent. Aprotic polar solvents like DMSO-d₆ or acetone-d₆ can disrupt intermolecular hydrogen bonding and may sharpen signals.[3] Solvents can have a significant impact on chemical shifts.[4]
-
Vary the Concentration: Acquire spectra at different concentrations. If aggregation is the issue, dilution should lead to sharper signals.[4][5]
-
-
Temperature Variation:
-
Variable Temperature (VT) NMR: Acquire spectra at different temperatures.[3][4] If an intermediate exchange process is occurring, heating the sample can often sharpen the signals by moving the exchange rate to the fast-exchange regime on the NMR timescale. Conversely, cooling may also sharpen signals if it slows the exchange sufficiently.[1]
-
-
pH Adjustment:
-
Acid/Base Addition: If proton exchange is suspected, adding a drop of D₂O can sometimes resolve the issue by exchanging labile protons.[3] Alternatively, a very small amount of a non-interfering acid or base can be added to shift the equilibrium to one dominant species. Be cautious, as this can alter the chemical shifts.
-
Workflow for Troubleshooting Broad Aromatic Signals
Caption: A stepwise approach to diagnosing and resolving broad aromatic signals in the ¹H NMR of triazolopyridazines.
Issue 2: I am struggling with the unambiguous assignment of proton signals.
Question: The ¹H NMR of my triazolopyridazine shows a complex pattern of doublets and triplets in the aromatic region. How can I confidently assign each signal to the correct proton on the bicyclic ring system?
Answer:
Unambiguous signal assignment for complex aromatic systems like triazolopyridazines often requires more than a simple 1D ¹H NMR spectrum.[1] The use of two-dimensional (2D) NMR techniques is crucial for establishing connectivity between protons and with their attached carbons.
Causality:
-
Overlapping Multiplets: In many cases, the chemical shifts of protons on the pyridazine ring can be very similar, leading to overlapping signals that are difficult to interpret from the 1D spectrum alone.[6]
-
Complex Coupling Patterns: The protons on the pyridazine ring will exhibit characteristic J-coupling patterns (ortho, meta, and para couplings), which can be challenging to fully resolve in a crowded spectrum.
Experimental Protocol for Signal Assignment:
-
Acquire a High-Resolution 1D ¹H Spectrum: This is the starting point for any structure elucidation.[7]
-
Run a ¹H-¹H COSY (Correlation Spectroscopy) Experiment:
-
Purpose: The COSY spectrum reveals which protons are scalar coupled to each other, typically through three bonds (³JHH).[7][8][9]
-
Procedure:
-
Dissolve a sufficient amount of your sample in a deuterated solvent.
-
Set up and run a standard COSY experiment on the NMR spectrometer.
-
Process the data to obtain a 2D plot.
-
-
Interpretation: Cross-peaks in the COSY spectrum connect protons that are coupled. This allows you to "walk" along the spin system. For example, you can identify a proton and then see which other protons it is coupled to, establishing a connectivity map.
-
-
Perform Heteronuclear Correlation Experiments (HSQC/HMQC and HMBC):
-
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to (¹JCH).[8][9]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for structure elucidation. It shows correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH).[1][8][9]
-
Procedure:
-
Run standard HSQC/HMQC and HMBC experiments.
-
Process the 2D data.
-
-
Interpretation:
-
Use the HSQC/HMQC to identify which proton is attached to which carbon.
-
Use the HMBC to find long-range correlations. For instance, a proton on the triazole ring will show a correlation to carbons in the pyridazine ring, and vice-versa, allowing you to piece the two ring systems together and confirm the overall scaffold.
-
-
Data Interpretation Workflow for Signal Assignment
Caption: A workflow illustrating the use of 2D NMR experiments for the unambiguous assignment of proton signals in triazolopyridazines.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for ¹H NMR of triazolopyridazines?
For initial screening, DMSO-d₆ is often a good choice. Its polarity can help to minimize aggregation-induced line broadening, and it will dissolve a wide range of triazolopyridazine derivatives. If solubility is an issue or if you need to avoid a protic solvent, CDCl₃ or acetone-d₆ are common alternatives.[3] It's important to be aware that chemical shifts can be solvent-dependent.[1][10]
| Solvent | Residual ¹H Peak (ppm) | Properties |
| CDCl₃ | 7.26 | Good for many organic compounds, but can have issues with trace acid. |
| DMSO-d₆ | 2.50 | Highly polar, good for dissolving a wide range of compounds and disrupting H-bonds. |
| Acetone-d₆ | 2.05 | Aprotic polar solvent, good alternative to DMSO. |
| Methanol-d₄ | 3.31, 4.87 | Protic solvent, can be useful for observing exchangeable protons. |
Chemical shifts of residual solvent peaks are approximate and can vary.[11]
Q2: I suspect my triazolopyridazine exists as a mixture of tautomers. How can I confirm this using NMR?
Tautomerism is a significant consideration in many N-heterocyclic systems.[12][13] Prototropic exchange can occur rapidly on the NMR timescale, leading to averaged signals.[12]
To investigate tautomerism:
-
Low-Temperature NMR: Cooling the sample can slow down the tautomeric exchange, potentially allowing you to resolve the signals of the individual tautomers.[1]
-
¹⁵N NMR Spectroscopy: If available, ¹⁵N NMR is a very powerful tool for studying tautomerism. The chemical shift of a nitrogen atom is highly sensitive to its chemical environment (e.g., pyrrole-type vs. pyridine-type nitrogen).[1][13] Observing two distinct ¹⁵N signals for a nitrogen atom involved in the tautomeric equilibrium would be strong evidence for the presence of both forms.
-
HMBC Correlations: Look for long-range ¹H-¹³C correlations that are only possible in one tautomeric form.
Q3: Are there any specific chemical shift ranges I should expect for triazolopyridazine protons?
While the exact chemical shifts will depend on the substitution pattern, you can expect the protons on the pyridazine ring to appear in the aromatic region, typically between 7.0 and 9.5 ppm . Protons on the triazole ring will also be in this region. The electron-withdrawing nature of the nitrogen atoms tends to shift the protons downfield compared to benzene.[14][15] Protons closer to the electron-withdrawing nitrogen atoms will generally be further downfield.
Q4: When should I consider using advanced NMR techniques like NOESY?
A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is useful for determining the spatial proximity of protons. It is particularly valuable for:
-
Confirming Stereochemistry: If your triazolopyridazine has stereocenters or is substituted with bulky groups, NOESY can show which protons are close to each other in space, helping to elucidate the 3D structure.
-
Distinguishing Isomers: For constitutional isomers where COSY and HMBC data might be ambiguous, NOESY can provide the definitive evidence for the correct structure by showing through-space correlations.
References
-
Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
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(n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]
-
Organic Chemistry with Victor. (2024, February 15). HNMR Practice Problems with Step-by-Step Solutions [Video]. YouTube. [Link]
-
El-Faham, A., et al. (2020). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Molecules, 25(21), 5033. [Link]
-
Kessler, H., et al. (2005). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Angewandte Chemie International Edition, 44(41), 6682-6698. [Link]
-
nptelhrd. (2013, July 8). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry [Video]. YouTube. [Link]
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Abraham, R. J., & Mobli, M. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]
-
Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-879. [Link]
-
Elyashberg, M. E., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(3), 835-849. [Link]
-
Pozharskii, A. F., et al. (2011). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. Russian Chemical Reviews, 80(3), 195-224. [Link]
-
Vasilevsky, S. F., et al. (2015). Synthesis and NMR spectra of [15N]indole. Russian Journal of Organic Chemistry, 51(11), 1625-1628. [Link]
-
Elguero, J., et al. (2011). Tautomerism and Structure of Azoles: Nuclear Magnetic Resonance Spectroscopy. Advances in Heterocyclic Chemistry, 103, 1-131. [Link]
-
(n.d.). Selected 13 C NMR chemical shifts (d in ppm) and coupling constants (J in Hz) for some functional groups in Z-4a isomer as a minor form. ResearchGate. [Link]
-
Al-Masoudi, N. A., et al. (2018). The Influence of Solvent, Concentration, and Temperature on the Resolution of Protons Signals of 1H NMR Spectra of 1,2,3-Triazole-Tethered Glucopyranose. Iraqi Journal of Science, 59(4B), 2098-2105. [Link]
-
(n.d.). High-Resolution NMR for Complex Molecule Analysis. Creative Biostructure. [Link]
-
Ismael, S., et al. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. University of Basrah. [Link]
-
Elyashberg, M. E., et al. (2004). Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data. Journal of Chemical Information and Computer Sciences, 44(3), 835-849. [Link]
-
Li, H., et al. (2018). Chirality Sensing of N-Heterocycles via 19F NMR. Organic Letters, 20(10), 2944-2948. [Link]
-
Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
-
Claramunt, R. M., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. Topics in Heterocyclic Chemistry, 1, 1-131. [Link]
-
Kumar, A. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules [Video]. YouTube. [Link]
-
(2021, November 17). Know Your Techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy. inChemistry. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics, 29(9), 2176-2179. [Link]
-
Saba, S., et al. (2007). Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. Journal of Chemical Education, 84(6), 1011. [Link]
-
(n.d.). Troubleshooting 1H NMR Spectroscopy. University of Rochester Department of Chemistry. [Link]
-
Zhang, S., et al. (2023). Solvent Effects on the 1H-NMR Chemical Shifts of Imidazolium-Based Ionic Liquids. ChemPhysChem, 24(17), e202300292. [Link]
-
Banert, K., et al. (2002). 15N NMR spectra, tautomerism and diastereomerism of 4,5-dihydro-1H-1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 2, (1), 126-134. [Link]
-
De, S., et al. (2023). pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. Journal of the American Chemical Society, 145(8), 4521-4526. [Link]
-
Li, W., et al. (2021). Rh-Catalyzed Asymmetric Hydrogenation of Polynitrogen Heterocycle-Substituted Phenylacrylonitriles. Organic Letters, 23(2), 438-442. [Link]
-
(n.d.). Structure Elucidation by NMR. ETH Zurich NMR Service. [Link]
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Technical Support Center: Purification of Acidic Heterocyclic Compounds
Welcome to the Technical Support Center for the purification of acidic heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these often-polar and reactive molecules. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and develop robust purification strategies.
Section 1: Foundational Principles - Understanding Your Acidic Heterocycle
Before diving into troubleshooting, it's crucial to understand the properties of your acidic heterocyclic compound. The acidity, dictated by the pKa of the functional group, is the single most important factor influencing its behavior during purification.
Frequently Asked Questions (FAQs): The Basics
Q1: What makes a heterocyclic compound "acidic," and why does it matter for purification?
A1: A heterocyclic compound is considered acidic if it contains a proton that can be donated to a base. This is typically due to the presence of functional groups like carboxylic acids, phenols, thiophenols, tetrazoles, or even certain amides and sulfonamides within the heterocyclic structure. The ease with which this proton is lost is quantified by its pKa value; a lower pKa signifies a stronger acid.[1][2]
This acidity is paramount for purification because the charge state of the molecule—whether it is neutral or an anionic salt—dramatically alters its solubility and interaction with chromatographic stationary phases. By controlling the pH of your system, you can manipulate the charge state of your compound to either retain it on a column or wash it away from impurities.
Q2: How do I find the pKa of my acidic heterocyclic compound, and how do I use it to choose a purification strategy?
A2: The pKa can often be estimated by looking at the acidic functional group and the nature of the heterocyclic ring. Electron-withdrawing groups or aromatic rings can increase acidity (lower pKa). For a more accurate value, you can consult pKa tables or use computational prediction software.
A general rule of thumb for chromatography is to adjust the pH of your mobile phase to be at least 1.5 to 2 pH units away from the pKa of your compound.[3][4]
-
For Reversed-Phase HPLC/Flash Chromatography: To retain your acidic compound, you want it to be in its neutral, less polar form. Therefore, you should decrease the mobile phase pH to at least 2 units below the pKa . This is known as ion suppression.[4][5]
-
For Anion-Exchange Chromatography: To bind your acidic compound to the positively charged stationary phase, you want it to be in its anionic (deprotonated) form. Therefore, you should increase the mobile phase pH to at least 2 units above the pKa .
The following table provides approximate pKa values for common acidic functional groups found in heterocyclic compounds.
| Functional Group | Heterocycle Example | Approximate pKa Range | Recommended Mobile Phase pH for Reversed-Phase (Ion Suppression) |
| Carboxylic Acid | Nicotinic Acid | 4-5 | < 2.5-3 |
| Phenol | 4-Hydroxyquinoline | 9-11 | < 7-8 (often not necessary to adjust) |
| Thiophenol | 2-Mercaptobenzothiazole | 6-8 | < 4-6 |
| Tetrazole | 5-Phenyl-1H-tetrazole | 4-5 | < 2.5-3 |
| Sulfonamide | Saccharin | 1-2 | < 0 (use caution with column stability) |
| Imide | Phthalimide | 8-9 | < 6-7 |
Note: These are approximate values and can be influenced by substituents on the heterocyclic ring.[6][7]
Section 2: Troubleshooting Chromatographic Purifications
Chromatography is the workhorse of purification, but acidic heterocycles can present unique challenges. This section addresses the most common problems encountered during chromatographic separations.
Troubleshooting Guide: Common Chromatography Issues
Issue 1: My acidic compound is showing severe peak tailing in Reversed-Phase HPLC.
Causality: Peak tailing for acidic (and basic) compounds is often caused by secondary interactions with the stationary phase.[8][9] Standard silica-based C18 columns have residual, un-capped silanol groups (Si-OH) on the surface. These silanols are themselves acidic (pKa ~3.5-4.5) and can become deprotonated (Si-O⁻) at mobile phase pH values above 4.[10][11] Your deprotonated acidic analyte can then interact with these ionized silanols through ion-exchange, leading to a secondary retention mechanism that causes peak tailing.[8][9]
Solutions:
-
Ion Suppression with an Acidic Modifier: The most common solution is to add a small amount of acid to your mobile phase. This lowers the pH, protonating both your acidic analyte (making it neutral) and the surface silanols (making them neutral), thus minimizing the unwanted ionic interactions.[5][11]
-
Recommended Modifiers:
-
Formic Acid (0.1%): Good for general-purpose use and is MS-friendly.
-
Trifluoroacetic Acid (TFA) (0.05-0.1%): A stronger acid that is very effective at improving peak shape but can suppress MS signal and is difficult to remove from the final product.
-
Acetic Acid (0.1-1%): A milder acid, useful when your compound is sensitive to stronger acids.
-
-
-
Use a Modern, End-Capped Column: Newer generation HPLC columns are designed with better end-capping to minimize the number of free silanol groups, reducing the likelihood of peak tailing.
-
Lower the Mobile Phase pH: Ensure the mobile phase pH is at least 2 units below the pKa of your compound to maintain it in its neutral form.[4]
Issue 2: My acidic compound is not retained and elutes in the solvent front in Reversed-Phase HPLC.
Causality: This occurs when your compound is too polar for the stationary phase, even in its neutral form, or if it is ionized. If the mobile phase pH is above the pKa of your acidic compound, it will be in its anionic, more polar form and will have little affinity for the non-polar C18 stationary phase.[5]
Solutions:
-
Confirm Ion Suppression: Double-check that the pH of your mobile phase is sufficiently below the pKa of your compound.
-
Switch to a More Polar Stationary Phase: If your compound is still not retained, a standard C18 may be too non-polar. Consider a column with a more polar stationary phase, such as a C18 with a polar-embedded group or a Phenyl-Hexyl column.
-
Use Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for very polar compounds that are not retained in reversed-phase.[10][12][13][14] It uses a polar stationary phase (like bare silica, diol, or zwitterionic phases) with a high organic, low aqueous mobile phase. Water acts as the strong eluting solvent.[10]
Issue 3: My compound seems to be decomposing on the silica gel column during normal-phase chromatography.
Causality: The surface of silica gel is acidic due to the presence of silanol groups.[8] This acidic environment can cause the degradation of sensitive compounds.
Solutions:
-
Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to your mobile phase. However, be aware that this will create a basic environment.
-
Use an Alternative Stationary Phase:
-
Alumina: Neutral or basic alumina can be a good alternative to silica gel for acid-sensitive compounds.
-
Reversed-Phase Chromatography: If your compound is amenable, switching to reversed-phase chromatography avoids the acidic silica surface.
-
-
Passivation of Glassware: Ensure that any glassware used for storage or workup is not contributing to degradation by rinsing with a dilute solution of a non-volatile base like triethylamine in a volatile solvent, followed by drying.
Workflow for Method Selection in Chromatography
The following diagram illustrates a decision-making process for selecting the appropriate chromatographic method for your acidic heterocyclic compound.
Caption: Decision tree for selecting a purification method.
Section 3: Advanced and Alternative Purification Techniques
Sometimes, standard chromatography is not sufficient. Here are some alternative and advanced techniques for challenging purifications.
FAQs: Advanced Techniques
Q1: When should I consider Ion-Exchange Chromatography (IEC) for my acidic heterocycle?
A1: Ion-Exchange Chromatography is a powerful technique for separating molecules based on their net charge.[15][16][17][18] For acidic heterocycles, you would use Anion-Exchange Chromatography , which employs a stationary phase with positively charged functional groups.
Use IEC when:
-
Your compound is highly polar and has a distinct acidic pKa.
-
You need to separate your acidic compound from neutral or basic impurities.
-
You are working with biological molecules like nucleotides or charged peptides containing heterocyclic moieties.[17][18]
Principle: At a pH above your compound's pKa, the acidic heterocycle will be negatively charged and will bind to the positively charged stationary phase. Neutral compounds will pass through, and basic compounds (which will be positively charged) will be repelled. You can then elute your compound by either decreasing the pH (to neutralize your compound) or by increasing the salt concentration of the mobile phase (the salt ions will compete for binding to the stationary phase).[16]
Q2: What is Supercritical Fluid Chromatography (SFC), and is it suitable for acidic heterocycles?
A2: Supercritical Fluid Chromatography is a form of normal-phase chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the main mobile phase.[19][20] It is considered a "green" chromatography technique due to the reduced use of organic solvents.[20][21]
SFC is well-suited for the purification of acidic heterocycles, especially in the pharmaceutical industry for chiral separations.[22] A polar co-solvent (modifier) like methanol is typically added to the CO2, and for acidic compounds, an acidic additive may be required to ensure good peak shape.[21][23] SFC often provides faster separations and different selectivity compared to HPLC.[22]
Q3: My reaction mixture contains both acidic and basic impurities. What is the most efficient way to purify my neutral or acidic target compound?
A3: For complex mixtures containing acidic, basic, and neutral components, Mixed-Mode Chromatography can be highly effective. These stationary phases have both reversed-phase (e.g., C18) and ion-exchange (either cation or anion exchange) functionalities on the same particle.[24][25][26][27] This allows you to separate compounds based on both their hydrophobicity and their charge state in a single run. By carefully controlling the pH and ionic strength of the mobile phase, you can fine-tune the retention of each component.[26][27]
Alternatively, a well-planned acid-base extraction prior to chromatography can be a very effective and scalable way to remove the bulk of ionic impurities.
Section 4: Non-Chromatographic Purification and Troubleshooting
Crystallization and extraction are powerful techniques that should be in every chemist's toolkit.
Troubleshooting Guide: Crystallization
Issue: My acidic compound "oils out" instead of crystallizing.
Causality: "Oiling out" occurs when the solubility of the compound is exceeded at a temperature above its melting point in the chosen solvent system, or if the solution is supersaturated. The presence of impurities can also inhibit crystal lattice formation.
Solutions:
-
Add More Solvent: The oil is likely your compound that has separated from the solution. Gently heat the mixture to dissolve the oil, then add a small amount of additional hot solvent and allow it to cool slowly again.
-
Slow Down the Cooling: Rapid cooling encourages oiling out. Allow the solution to cool to room temperature on the benchtop, insulated from the cold surface by a few paper towels, before moving it to an ice bath.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the cooled solution to induce crystallization.
-
Change the Solvent System: Your current solvent may not be appropriate. Try a different solvent or a solvent pair.[28]
Experimental Protocol: Acid-Base Extraction
This protocol is designed to separate an acidic heterocyclic compound from neutral impurities.
Objective: To move the acidic compound from an organic layer to an aqueous layer by converting it to its water-soluble salt.
Materials:
-
Crude mixture dissolved in an organic solvent immiscible with water (e.g., diethyl ether, ethyl acetate, dichloromethane).
-
A weak aqueous base (e.g., 5% aqueous sodium bicarbonate (NaHCO₃) solution for carboxylic acids and other strong acids; 5% aqueous sodium carbonate (Na₂CO₃) for less acidic compounds like phenols).
-
A strong aqueous acid (e.g., 1-2 M hydrochloric acid (HCl)).
-
Separatory funnel.
-
Anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
Procedure:
-
Dissolution: Dissolve the crude mixture in the chosen organic solvent in a separatory funnel.
-
Extraction with Base: Add an equal volume of the weak aqueous base to the separatory funnel. Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure (especially with bicarbonate, which generates CO₂ gas).
-
Separation: Allow the layers to separate. The deprotonated acidic compound is now in the aqueous layer as a salt. Drain the lower aqueous layer into a clean flask.
-
Repeat Extraction: For efficient recovery, repeat the extraction of the organic layer with a fresh portion of the aqueous base. Combine the aqueous extracts.
-
Work-up of the Organic Layer (Neutral Impurities): The organic layer now contains the neutral impurities. Wash it with brine (saturated NaCl solution) to remove residual water, then dry it over an anhydrous drying agent. The solvent can then be removed to isolate the neutral components.[29]
-
Regeneration of the Acidic Compound: Cool the combined basic aqueous extracts in an ice bath. Slowly and carefully add the strong aqueous acid dropwise until the solution is acidic (test with pH paper). The neutral acidic compound should precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration. If the compound separates as an oil, extract it back into a fresh portion of organic solvent, and then wash and dry that organic solution.
-
Final Purification: The recovered acidic compound may require a final purification step, such as recrystallization, to achieve high purity.
Section 5: References
-
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). KNAUER. Retrieved from [Link]
-
Galaon, T., & David, V. (2012). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. Journal of Liquid Chromatography & Related Technologies, 35(10), 1347-1361.
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Wiczling, P., Ciesielski, W., & Markuszewski, M. J. (2006). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. Journal of separation science, 29(10), 1437-1445.
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Napte, B. (2023, October 30). pH, pKa, and Retention. Pharma Growth Hub. Retrieved from [Link]
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Quora. (2021, June 5). How does pH affect the results of HPLC results?. Retrieved from [Link]
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Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]
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LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
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LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]
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HILIC – The Rising Star of Polar Chromatography. (n.d.). Element Lab Solutions. Retrieved from [Link]
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Synthesis of 1H-tetrazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Supercritical Fluid Chromatography: A Workhorse in Drug Discovery. (2024, October 13). LCGC International. Retrieved from [Link]
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Mixed-Mode Chromatography—A Review. (n.d.). LCGC International. Retrieved from [Link]
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Why HILIC is what your polar compounds need for purification. (n.d.). Buchi.com. Retrieved from [Link]
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Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
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Hamman, C., et al. (2016). Supercritical Fluid Chromatography of Drugs: Parallel Factor Analysis for Column Testing in a Wide Range of Operational Conditions. Journal of Analytical Methods in Chemistry, 2016, 8519230.
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HPLC Tech Tip: Peak Tailing of Basic Analytes. (n.d.). Phenomenex. Retrieved from [Link]
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Ashenhurst, J. (2010, June 18). The pKa Table Is Your Friend. Master Organic Chemistry. Retrieved from [Link]
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Cummins, P. M., et al. (2016). Ion-Exchange Chromatography: Basic Principles and Application. Methods in molecular biology (Clifton, N.J.), 1485, 209–223.
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Mixed-Mode Chromatography and Stationary Phases. (n.d.). SIELC Technologies. Retrieved from [Link]
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SOP: CRYSTALLIZATION. (n.d.). Retrieved from a university website.
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De Klerck, K., et al. (2017). Supercritical Fluid Chromatography: An Essential Tool in Drug Discovery. American Pharmaceutical Review, 20(2).
-
Orlovsky, V., & Zelechonok, Y. (2011). Evolution of Mixed-Mode Chromatography. LCGC North America, 29(8), 682-689.
-
Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. (n.d.). LCGC International. Retrieved from [Link]
-
Acid-Base Extraction. (n.d.). Retrieved from a university website.
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Gritti, F., & Guiochon, G. (2012). Physical origin of peak tailing on C-18-bonded silica in reversed-phase liquid chromatography. Journal of Chromatography A, 1228, 1-19.
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US Patent No. US20110184187A1. (2011).
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Ion-exchange Chromatography Protocol. (2019, June 26). Conduct Science. Retrieved from [Link]
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Acid–base extraction. (n.d.). In Wikipedia. Retrieved from [Link]
-
Mastering Ion Exchange Chromatography: Essential Guide. (2025, October 20). Chrom Tech, Inc. Retrieved from [Link]
-
[Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. (2025, December 23). Welch Materials. Retrieved from [Link]
-
Order of Acidity and PKa in heterocyclic compounds. (2025, September 5). [Video]. YouTube.
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An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022, October 6). ACD/Labs. Retrieved from [Link]
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HPLC Analysis of Basic Drugs and Acidic Counter-Ions by Mixed-Mode Chromatography. (n.d.). SIELC Technologies. Retrieved from [Link]
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Reddy, T. S., et al. (2012). Synthesis and biological evaluation of tetrazole containing compounds as possible anticancer agents. Bioorganic & medicinal chemistry letters, 22(10), 3466-3469.
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Hydrophilic Interaction Chromatography Method Development and Troubleshooting. (2018, May 1). Agilent. Retrieved from [Link]
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The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023, November 1). LCGC International. Retrieved from [Link]
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Pachipulusu, S. P. R., et al. (2024). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. Molecules, 29(1), 123.
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Principles of Ion Exchange Chromatography. (n.d.). Phenomenex. Retrieved from [Link]
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Moder, V., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical reviews, 119(17), 10145-10188.
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Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spectral Analysis. (2025, January 31). Universal Journal of Pharmaceutical Sciences, 1(1), 1-10.
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Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. (2022). Journal of the American Chemical Society, 144(35), 15996-16004.
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The pKa distributions of compounds containing A) a single acidic... (n.d.). ResearchGate. Retrieved from [Link]
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A New Mixed-Mode Reversed-Phase/Anion-Exchange Stationary Phase Based on Hybrid Particles. (n.d.). Waters Corporation. Retrieved from [Link]
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Crystallization of Organic Compounds. (n.d.). John Wiley & Sons.
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pKa Data Compiled by R. Williams. (2022, April 7). Organic Chemistry Data. Retrieved from [Link]
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Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. (n.d.). Current Organic Chemistry, 23(14), 1541-1565.
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SUPERCRITICAL FLUID CHROMATOGRAPHY. (n.d.). Agilent. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to c-Met Kinase Inhibitors: Evaluating Novel Scaffolds Against Established Therapeutics
This guide provides a comprehensive comparison of current and emerging inhibitors targeting the c-Met proto-oncogene. We will delve into the established clinical landscape of multi-kinase and selective inhibitors, and introduce a framework for evaluating novel chemical entities, using the 6-Chloro-triazolo[1,5-B]pyridazine-2-carboxylic acid scaffold as a representative example of an emerging structural class. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and kinase inhibitor discovery.
The Critical Role of the c-Met Signaling Pathway in Oncology
The Mesenchymal-Epithelial Transition (MET) proto-oncogene encodes a receptor tyrosine kinase (RTK) known as c-Met or hepatocyte growth factor receptor (HGFR).[1] Its only known endogenous ligand is the Hepatocyte Growth Factor (HGF).[1] In normal physiological processes, the HGF/c-Met axis is crucial for embryonic development, tissue regeneration, and wound healing.[2][3]
However, aberrant activation of this pathway is a well-documented driver in numerous human cancers, including non-small cell lung cancer (NSCLC), renal cell carcinoma, and gastric cancers.[1][4] This dysregulation can occur through various mechanisms such as gene amplification, overexpression, or activating mutations, leading to a cascade of oncogenic signaling.[5][6] Upon HGF binding, c-Met dimerizes and undergoes trans-autophosphorylation of key tyrosine residues in its intracellular kinase domain.[1][2] This event creates docking sites for adaptor proteins like GRB2 and GAB1, which in turn activate critical downstream pathways including the RAS/MAPK and PI3K/AKT/mTOR cascades.[2][5][7] The culmination of this signaling promotes a malignant phenotype characterized by enhanced cell proliferation, survival, invasion, and angiogenesis.[3][4][8] Consequently, inhibiting the c-Met kinase has become a validated and compelling strategy for cancer therapy.[3]
Comparative Analysis of Prominent c-Met Inhibitors
c-Met inhibitors are broadly classified as small-molecule tyrosine kinase inhibitors (TKIs) or monoclonal antibodies.[5] TKIs, which are the focus of this guide, typically bind to the ATP-binding pocket of the c-Met kinase domain, preventing phosphorylation and subsequent downstream signaling.[5] They can be further categorized by their selectivity profile.
Multi-Kinase Inhibitors: These compounds inhibit c-Met in addition to other key oncogenic kinases, such as VEGFR, ALK, or RET. While this can offer broad anti-tumor activity, it may also lead to a higher incidence of off-target side effects.
-
Crizotinib (Xalkori®): Initially approved for ALK-positive NSCLC, Crizotinib also potently inhibits c-Met.[4][9][10] Its dual action makes it a subject of extensive study, though its c-Met inhibitory concentration is higher than more selective agents.[11]
-
Cabozantinib (Cometriq®/Cabometyx®): A potent inhibitor of c-Met, VEGFR2, and RET, Cabozantinib has demonstrated efficacy in medullary thyroid cancer, renal cell carcinoma, and other solid tumors.[4][12][13] Its anti-angiogenic properties via VEGFR2 inhibition are a key component of its mechanism.[12]
Selective c-Met Inhibitors: Developed to offer a more targeted approach, these inhibitors are designed for high potency and selectivity for c-Met, potentially improving the therapeutic window and reducing off-target toxicities.[7]
-
Capmatinib (Tabrecta®): A highly selective and potent MET inhibitor approved for NSCLC with MET exon 14 skipping mutations.[7][14] It is recognized as one of the most potent MET inhibitors in clinical evaluation.[11]
-
Tepotinib (Tepmetko®): Another highly selective oral MET kinase inhibitor, also approved for metastatic NSCLC harboring MET exon 14 skipping alterations.[7][15] Its high selectivity is a key feature, minimizing off-target effects.[16][17]
-
Savolitinib (Orpathys®): A potent and selective c-Met inhibitor that has shown promise in clinical trials, particularly for patients with MET-driven tumors.[11][18]
Quantitative Performance Data
The following table summarizes key inhibitory concentrations (IC₅₀) for these established c-Met inhibitors. It is critical to note that IC₅₀ values can vary based on the specific assay conditions (e.g., ATP concentration, cell line used), so comparisons should be interpreted within the context of the cited studies.
| Inhibitor | Type | c-Met IC₅₀ (nM) | Other Key Targets (IC₅₀ nM) | Reference(s) |
| Crizotinib | Multi-Kinase | 8 - 22.5 | ALK (20) | [10][11] |
| Cabozantinib | Multi-Kinase | 1.3 - 7.8 | VEGFR2 (0.035), RET (5.2), AXL (7) | [11][12][13] |
| Capmatinib | Selective | 0.13 - 0.6 | Highly selective for MET | [11][19] |
| Tepotinib | Selective | 1.7 - 5.4 | Highly selective for MET | [11][16][20] |
| Savolitinib | Selective | 2.1 | Highly selective for MET | [11] |
Emerging Scaffolds: The Triazolo[1,5-b]pyridazine Core
The quest for novel c-Met inhibitors with improved potency, selectivity, and pharmacokinetic profiles is ongoing. One such area of research involves heterocyclic scaffolds like triazolo-pyridazines. While specific experimental data for 6-Chloro-triazolo[1,5-b]pyridazine-2-carboxylic acid is not extensively published in peer-reviewed literature, the core triazolo-pyridazine structure has been identified as a promising pharmacophore for designing potent kinase inhibitors.[21][22]
Studies on related triazolo-pyridazine and triazolopyrazine derivatives have shown that this core can effectively bind to the hinge region of the c-Met kinase.[21][23] The nitrogen atoms in the heterocyclic system can form crucial hydrogen bonds, while the overall structure can be functionalized to extend into and interact with other regions of the ATP-binding pocket, potentially conferring high potency and selectivity.[21] The evaluation of specific derivatives like 6-Chloro-triazolo[1,5-b]pyridazine-2-carboxylic acid requires a rigorous and systematic experimental workflow.
Experimental Protocols for Evaluating Novel c-Met Inhibitors
To ascertain the therapeutic potential of a novel compound, a multi-tiered experimental approach is essential. The following protocols provide a self-validating system to characterize the potency, selectivity, and cellular efficacy of putative c-Met inhibitors.
In Vitro Kinase Assay: Direct Measurement of Target Inhibition
This initial screen directly measures the ability of a compound to inhibit the enzymatic activity of recombinant c-Met kinase. The principle involves quantifying the phosphorylation of a substrate in the presence of varying concentrations of the inhibitor.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a kinase buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5). Reconstitute recombinant human c-Met kinase and a generic tyrosine kinase substrate like Poly(Glu,Tyr) 4:1 in this buffer.[24] Prepare a concentrated ATP solution (e.g., 500 µM).
-
Compound Plating: Serially dilute the test compound in DMSO. Dispense 50-100 nL of each concentration into the wells of a low-volume 384-well plate. Include positive (e.g., Capmatinib) and negative (DMSO vehicle) controls.
-
Enzyme/Substrate Addition: Add 5 µL of the c-Met kinase/substrate mixture to each well.
-
Pre-incubation: Incubate the plate at room temperature for approximately 15 minutes. This step allows the inhibitor to bind to the kinase before the enzymatic reaction begins.[25]
-
Reaction Initiation: Add 5 µL of ATP solution to all wells to start the kinase reaction. The final ATP concentration should be near its Km value for c-Met to ensure competitive inhibitors can be accurately assessed.
-
Kinase Reaction: Incubate the plate at 30°C for 45-60 minutes.[26]
-
Signal Detection: Stop the reaction and quantify ATP depletion (which corresponds to kinase activity) using a commercial detection kit such as ADP-Glo™ (Promega).[24] This involves adding an ADP-Glo™ reagent to terminate the kinase reaction and deplete remaining ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.[26]
-
Data Analysis: Measure luminescence using a plate reader. Plot the signal against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value. A robust assay should have a Z' factor > 0.5.[25]
Cell-Based c-Met Phosphorylation Assay: Confirming Intracellular Activity
This assay validates that the compound can penetrate the cell membrane and inhibit c-Met autophosphorylation in a physiological context.
Step-by-Step Methodology:
-
Cell Culture: Seed a c-Met driven cancer cell line (e.g., MKN45, which has MET amplification, or A549, which can be stimulated by HGF) into 96-well plates and allow them to adhere overnight.[20][27]
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 18-24 hours. This crucial step reduces background signaling and synchronizes the cells.[20]
-
Inhibitor Treatment: Pre-treat the cells with serially diluted concentrations of the test compound for 45-120 minutes.[20]
-
HGF Stimulation (if applicable): For HGF-dependent cell lines like A549, stimulate the cells with recombinant HGF (e.g., 100 ng/mL) for 5-15 minutes to induce robust c-Met phosphorylation.[20] For cells with constitutive activation (like MKN45), this step is omitted.
-
Cell Lysis: Immediately aspirate the medium, wash the cells once with ice-cold PBS, and add a lysis buffer containing protease and phosphatase inhibitors.[28] Incubate on ice for 30 minutes.[28]
-
Quantification: Collect the cell lysates and quantify the levels of phosphorylated c-Met (pY1234/1235) and total c-Met using a sandwich ELISA kit or by Western Blot analysis. ELISA is preferred for higher throughput.[28][29]
-
Data Analysis: Normalize the phospho-c-Met signal to the total c-Met or total protein content for each well. Plot the normalized signal against inhibitor concentration to calculate the cellular IC₅₀.
Conclusion
The landscape of c-Met inhibition is evolving from broad-spectrum multi-kinase agents to highly selective molecules tailored for specific genetic alterations. While established drugs like Capmatinib, Tepotinib, and Cabozantinib provide effective therapeutic options, the pursuit of novel chemical scaffolds remains a priority to overcome potential resistance and improve safety profiles.
The triazolo[1,5-b]pyridazine core represents a promising starting point for the development of new c-Met inhibitors. A compound like 6-Chloro-triazolo[1,5-b]pyridazine-2-carboxylic acid must be subjected to a rigorous, multi-step evaluation process, beginning with direct enzymatic inhibition and progressing to cell-based target engagement and functional outcomes. The protocols detailed in this guide provide a robust framework for such an evaluation, enabling researchers to accurately characterize the potential of novel compounds and benchmark them against the leaders in the field. This systematic approach ensures that only the most promising candidates advance toward preclinical and clinical development.
References
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Marzella, L. (2022). Safety and Tolerability of c-MET Inhibitors in Cancer. PMC - PubMed Central. [Link]
-
Wikipedia. (n.d.). c-Met inhibitor. Wikipedia. [Link]
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Patsnap Synapse. (2024). What are c-Met inhibitors and how do they work? Patsnap Synapse. [Link]
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Baltschukat, S., et al. (2015). Capmatinib (INC280) Is Active Against Models of Non–Small Cell Lung Cancer and Other Cancer Types with Defined Mechanisms of MET Activation. AACR Journals. [Link]
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PubChem. (n.d.). 6-chloro-[2][5][7]triazolo[1,5-b]pyridazine-2-carboxylic acid. PubChem. [Link]
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Mo, H. N., & Liu, P. (2017). An overview of the c-MET signaling pathway. PMC - NIH. [Link]
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Lenseigne, B., et al. (2007). Development of a cell-based assay for measurement of c-Met phosphorylation using AlphaScreen technology and high-content imaging analysis. PubMed. [Link]
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Bladt, F., et al. (2020). The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations. PubMed Central. [Link]
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Sahu, A., et al. (2013). Crizotinib (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer. PMC - NIH. [Link]
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Wang, Y., et al. (2023). Effect of Food on the Pharmacokinetics and Safety of a Novel c-Met Inhibitor SCC244. Clinical Pharmacology in Drug Development. [Link]
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BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. BPS Bioscience. [Link]
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Gherardi, E., et al. (2013). c-Met inhibitors. PMC - PubMed Central - NIH. [Link]
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Musa, F., et al. (2023). The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review. NIH. [Link]
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Cortot, A. B., et al. (2022). Spotlight on Tepotinib and Capmatinib for Non-Small Cell Lung Cancer with MET Exon 14 Skipping Mutation. PubMed Central. [Link]
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Awad, M. M., et al. (2021). Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications. MDPI. [Link]
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protocols.io. (2024). In vitro kinase assay. protocols.io. [Link]
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Kim, Y., et al. (2022). MYC amplification-conferred primary resistance to capmatinib in a MET-amplified NSCLC patient: a case report. Translational Lung Cancer Research. [Link]
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Assay Development for Protein Kinase Enzymes. (2012). NCBI - NIH. [Link]
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Peruzzi, B., & Bottaro, D. P. (2006). Targeting the c-Met signaling pathway in cancer. PubMed - NIH. [Link]
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Bentzien, F., et al. (2013). In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer. PMC - NIH. [Link]
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Li, Y., et al. (2019). Cabozantinib (XL184) and R428 (BGB324) Inhibit the Growth of Esophageal Squamous Cell Carcinoma (ESCC). PMC - NIH. [Link]
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Gihbid, A., et al. (2017). The selective c-Met inhibitor tepotinib can overcome epidermal growth factor receptor inhibitor resistance mediated by aberrant c-Met activation in NSCLC models. NIH. [Link]
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Kim, S. M., et al. (2023). A novel mesenchymal epithelial transition (MET) inhibitor, CB538, relieves acquired resistance in EGFR-mutated MET-amplified non-small cell lung cancer. NIH. [Link]
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Al-Obeed, O., et al. (2017). Crizotinib, a MET inhibitor, inhibits growth, migration, and invasion of breast cancer cells in vitro and synergizes with chemotherapeutic agents. PMC - NIH. [Link]
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Jia, H., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[2][4][7]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. PubMed. [Link]
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A Comparative Guide to the Anticonvulsant Efficacy of Triazolopyridazines and Phenytoin
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel antiepileptic drugs (AEDs) with improved efficacy and tolerability, the scientific community continuously explores new chemical scaffolds. Among the promising candidates are derivatives of the triazolo-fused heterocyclic systems, such as triazolopyridazines. This guide provides a detailed comparison of the anticonvulsant efficacy of this emerging class of compounds against phenytoin, a long-standing and widely used AED. By examining their mechanisms of action, preclinical performance in standardized models, and the experimental protocols for their evaluation, this document aims to equip researchers with the critical information needed to navigate the landscape of next-generation anticonvulsant development.
Mechanisms of Action: A Tale of Two Strategies
The anticonvulsant effect of a drug is intrinsically linked to its molecular mechanism of action. Phenytoin and triazolopyridazine derivatives, while both aiming to quell neuronal hyperexcitability, appear to achieve this through distinct primary pathways.
Phenytoin: A Classic Sodium Channel Blocker
Phenytoin's mechanism of action is well-established and serves as a benchmark in anticonvulsant research. It primarily targets voltage-gated sodium channels in neurons.[1] During a seizure, neurons fire at an abnormally high frequency. Phenytoin selectively binds to the inactive state of the sodium channels, a conformation they enter after an action potential.[2] This binding stabilizes the inactive state, prolonging the refractory period and preventing the rapid, repetitive firing of neurons that sustains seizure activity. By effectively filtering out pathological high-frequency discharges while leaving normal neuronal transmission largely unaffected, phenytoin exhibits a use-dependent and voltage-dependent blockade of sodium channels.
Caption: Mechanism of Action of Phenytoin.
Triazolopyridazines and Related Triazoles: A Multifaceted Approach
The triazole class of compounds, including triazolopyridazines and their structural relatives like triazolopyrimidines, exhibit a more diverse range of anticonvulsant mechanisms. While some derivatives have been shown to interact with sodium channels, a significant number of them appear to exert their effects through the enhancement of GABAergic inhibition.[3][4] Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. By binding to and modulating GABA-A receptors, these compounds can increase the influx of chloride ions into the neuron, leading to hyperpolarization and making it more difficult for the neuron to fire. Some studies suggest that certain triazole derivatives may bind to a site on the GABA-A receptor that is distinct from the benzodiazepine binding site.[5][6] This multifaceted approach, potentially combining GABAergic enhancement with other mechanisms like sodium channel modulation, represents a promising strategy for developing broad-spectrum anticonvulsants.[3]
Caption: Proposed Mechanism of Action of Triazolopyridazines.
Comparative Anticonvulsant Efficacy: Preclinical Data
The anticonvulsant potential of novel compounds is typically assessed in preclinical animal models that mimic different types of seizures. The two most widely used screening tests are the maximal electroshock (MES) test, a model for generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, which is a model for myoclonic and absence seizures.[7] The efficacy of a compound is often quantified by its median effective dose (ED50), the dose required to protect 50% of the animals from seizures. Neurotoxicity is assessed using tests like the rotarod test, which measures motor impairment, and is quantified by the median toxic dose (TD50). The protective index (PI), calculated as the ratio of TD50 to ED50, is a crucial measure of a drug's therapeutic window.
The following table summarizes representative preclinical data for a potent triazolopyrimidine derivative (a close structural analog to triazolopyridazines) and phenytoin in mice. It is important to note that these values can vary between different studies and animal strains.
| Compound | MES (ED50 mg/kg, i.p.) | scPTZ (ED50 mg/kg, i.p.) | Neurotoxicity (TD50 mg/kg, i.p.) | Protective Index (PI) in MES | Reference |
| Triazolopyrimidine Derivative (Compound 6d) | 15.8 | 14.1 | >800 | >50.6 | [5][6] |
| Phenytoin | ~9.5 | Inactive | ~65 | ~6.8 | [8] |
Analysis of Preclinical Data:
The data presented in the table highlight the potential of triazole-based anticonvulsants. The representative triazolopyrimidine derivative demonstrates potent efficacy in both the MES and scPTZ models, suggesting a broad spectrum of activity. In contrast, phenytoin is highly effective in the MES model but is generally considered inactive against seizures induced by pentylenetetrazole.[8] This difference in activity profiles is consistent with their respective mechanisms of action.
Furthermore, the triazolopyrimidine derivative exhibits a significantly higher protective index in the MES model compared to phenytoin.[5][6][8] This suggests a wider therapeutic window, meaning that the dose required for anticonvulsant effect is much lower than the dose that causes neurotoxic side effects. This is a critical advantage in the development of new AEDs, as a major limitation of many existing drugs is their narrow therapeutic index.
Experimental Protocols: A Guide to Preclinical Evaluation
The robust and reproducible evaluation of anticonvulsant efficacy relies on standardized experimental protocols. The following are detailed, step-by-step methodologies for the MES and scPTZ tests in mice.
Maximal Electroshock (MES) Test
The MES test is a model of generalized tonic-clonic seizures and is highly predictive of clinical efficacy for this seizure type.[7]
Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by an electrical stimulus.
Materials:
-
Electroconvulsive shock apparatus
-
Corneal electrodes
-
Animal restrainers
-
0.5% Tetracaine hydrochloride solution (topical anesthetic)
-
0.9% Saline solution
-
Test compound and vehicle control
-
Male albino mice (20-25 g)
Procedure:
-
Animal Preparation: Acclimatize mice to the laboratory environment for at least one week. On the day of the experiment, weigh each mouse and administer the test compound or vehicle control intraperitoneally (i.p.). The timing of the test should correspond to the time of peak effect of the drug.
-
Anesthesia: Apply one drop of 0.5% tetracaine hydrochloride solution to the cornea of each eye to provide local anesthesia and ensure good electrical contact.
-
Stimulation: Place the corneal electrodes on the eyes of the restrained mouse. Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
Observation: Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension seizure. The seizure is characterized by a rigid extension of the hindlimbs for at least 3 seconds.
-
Endpoint: Protection is defined as the absence of the tonic hindlimb extension phase.
-
Data Analysis: The ED50 value is calculated using probit analysis based on the percentage of animals protected at various doses of the test compound.
Caption: Maximal Electroshock (MES) Test Workflow.
Subcutaneous Pentylenetetrazole (scPTZ) Test
The scPTZ test is a model for myoclonic and absence seizures and is used to identify compounds that can raise the seizure threshold.[7]
Objective: To assess the ability of a compound to prevent clonic seizures induced by the chemical convulsant pentylenetetrazole.
Materials:
-
Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)
-
Syringes and needles for subcutaneous injection
-
Observation chambers
-
Test compound and vehicle control
-
Male albino mice (18-25 g)
Procedure:
-
Animal Preparation: Acclimatize mice as described for the MES test. Administer the test compound or vehicle control i.p. at the appropriate time before PTZ administration.
-
PTZ Administration: Inject PTZ subcutaneously into a loose fold of skin on the back of the neck.
-
Observation: Immediately place the mouse in an individual observation chamber and observe for the onset of clonic seizures for a period of 30 minutes. A clonic seizure is defined as clonus of the forelimbs and/or hindlimbs lasting for at least 5 seconds.
-
Endpoint: Protection is defined as the absence of a clonic seizure within the 30-minute observation period.
-
Data Analysis: The ED50 value is calculated using probit analysis based on the percentage of animals protected at various doses of the test compound.
Caption: Subcutaneous Pentylenetetrazole (scPTZ) Test Workflow.
Conclusion and Future Directions
The comparative analysis of triazolopyridazines and related triazole derivatives against phenytoin reveals a promising new avenue in the quest for more effective and safer anticonvulsant therapies. While phenytoin remains a valuable clinical tool, its limitations, including a narrow therapeutic index and a limited spectrum of activity, underscore the need for novel agents.
The preclinical data for triazole derivatives suggest several potential advantages:
-
Broad-spectrum efficacy: Activity in both MES and scPTZ models indicates potential utility against a wider range of seizure types.
-
Improved safety profile: A significantly higher protective index suggests a wider margin of safety compared to phenytoin.
-
Novel mechanism of action: The potential for a multifaceted mechanism of action, including GABAergic modulation, offers an alternative to the purely sodium channel-blocking approach of many existing AEDs.
Further research is warranted to fully elucidate the structure-activity relationships within the triazolopyridazine class and to identify lead candidates with optimal pharmacokinetic and pharmacodynamic profiles. Head-to-head comparative studies with phenytoin and other standard AEDs will be crucial in establishing the relative efficacy and safety of these novel compounds. Ultimately, the development of triazolopyridazine-based anticonvulsants holds the potential to provide a significant advancement in the management of epilepsy, offering hope for patients who are refractory to or intolerant of current treatment options.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Chloro-triazolo[1,5-B]pyridazine-2-carboxylic acid
A Comprehensive Guide to the Safe Disposal of 6-Chloro-[1][2][3]triazolo[1,5-B]pyridazine-2-carboxylic acid
For researchers, scientists, and professionals in drug development, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their proper disposal. This guide provides a detailed, step-by-step protocol for the safe disposal of 6-Chloro-[1][2][3]triazolo[1,5-B]pyridazine-2-carboxylic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined are grounded in established safety protocols and regulatory compliance, empowering you to manage your chemical waste with confidence and precision.
Hazard Identification and Risk Assessment: Understanding the Compound
A closely related compound, 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine-3-carboxamide, is classified with the following hazards[4]:
-
Skin irritation (Category 2)
-
Serious eye irritation (Category 2A)
-
Specific target organ toxicity - single exposure (Category 3), Respiratory system
Furthermore, GHS data for the parent compound, 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine, indicates potential for being harmful if swallowed, in contact with skin, or inhaled[5]. Based on this information, it is prudent to handle 6-Chloro-[1][2][3]triazolo[1,5-B]pyridazine-2-carboxylic acid with a high degree of caution, assuming it possesses similar toxicological properties.
Key safety considerations include:
-
Primary Routes of Exposure: Inhalation of dust particles, skin contact, and eye contact.
-
Personal Protective Equipment (PPE): At a minimum, a lab coat, chemical safety goggles, and nitrile gloves are required. For handling larger quantities or when generating dust, a chemical fume hood and respiratory protection are essential.[1][4]
| Hazard Classification (Assumed) | GHS Category | Precautionary Measures |
| Skin Irritation | 2 | Wear protective gloves and clothing. Wash hands thoroughly after handling.[4][6] |
| Eye Irritation | 2A | Wear safety glasses with side-shields or goggles.[4][6] |
| Respiratory Irritation | 3 | Avoid breathing dust. Use in a well-ventilated area or in a fume hood.[4][6] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Likely Harmful | Avoid ingestion, skin contact, and inhalation.[5] |
Waste Segregation: A Critical First Step
Proper segregation of chemical waste is fundamental to safe and compliant disposal. Due to the presence of a chlorine atom, 6-Chloro-[1][2][3]triazolo[1,5-B]pyridazine-2-carboxylic acid and any materials contaminated with it must be classified as halogenated organic waste .[3]
The Causality Behind Segregation:
Halogenated and non-halogenated organic wastes are treated differently during the disposal process. Halogenated compounds can produce corrosive and toxic byproducts, such as hydrochloric acid, during incineration. Therefore, they require specialized, high-temperature incineration facilities. Mixing halogenated and non-halogenated waste streams complicates and increases the cost of disposal.[3]
Disposal Protocol: A Step-by-Step Guide
This protocol details the procedures for the collection, storage, and disposal of 6-Chloro-[1][2][3]triazolo[1,5-B]pyridazine-2-carboxylic acid waste.
Waste Collection
-
Designated Waste Container:
-
Use a clearly labeled, leak-proof container made of a compatible material (e.g., glass or high-density polyethylene).[7][8] The original product container, if in good condition, is an excellent choice.[9]
-
Label the container with a "Hazardous Waste" tag, clearly identifying the contents as "Halogenated Organic Waste: 6-Chloro-[1][2][3]triazolo[1,5-B]pyridazine-2-carboxylic acid".[3] Include the approximate concentration and any other components in the waste mixture.
-
-
Solid Waste:
-
Carefully transfer solid 6-Chloro-[1][2][3]triazolo[1,5-B]pyridazine-2-carboxylic acid into the designated waste container.
-
Minimize dust generation by handling the material in a fume hood.
-
Contaminated items such as gloves, weigh boats, and paper towels should be placed in a sealed, labeled bag and disposed of as "Chemically Contaminated Items" in a designated solid waste container.[3]
-
-
Liquid Waste (Solutions):
On-site Storage
-
Store the waste container in a designated Satellite Accumulation Area (SAA).[7][11]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[11]
-
Ensure secondary containment, such as a plastic tub, is used to capture any potential leaks.[11]
-
Keep the waste container closed at all times, except when adding waste.[9][10]
Experimental Workflow and Disposal Decision Diagram
The following diagram illustrates the logical flow for the proper disposal of 6-Chloro-[1][2][3]triazolo[1,5-B]pyridazine-2-carboxylic acid.
Caption: A workflow diagram for the safe disposal of 6-Chloro-[1][2][3]triazolo[1,5-B]pyridazine-2-carboxylic acid.
Final Disposal Procedures
Once your waste container is approaching full (no more than 90% capacity), or if you will no longer be generating this waste stream, it is time to arrange for its final disposal.[10]
-
Contact your institution's Environmental Health and Safety (EHS) department. They are the authoritative body for hazardous waste disposal and will provide specific instructions for your location.[8][9]
-
Provide a complete and accurate description of the waste. This includes the chemical name, concentration, and any other constituents.
-
Follow the EHS instructions for pickup. This may involve completing a chemical waste pickup form or scheduling a specific time for collection.
Under no circumstances should 6-Chloro-[1][2][3]triazolo[1,5-B]pyridazine-2-carboxylic acid or its containers be disposed of in the regular trash or down the drain. [3][10]
Emergency Procedures: In Case of a Spill
In the event of a spill, prioritize personal safety and the containment of the material.
-
Alert personnel in the immediate area.
-
If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's emergency number and EHS department.
-
For small spills:
-
Ensure you are wearing the appropriate PPE.
-
Contain the spill using a chemical spill kit.
-
Carefully sweep up solid material and place it in the designated hazardous waste container.
-
Absorb liquid spills with an inert absorbent material and place it in the hazardous waste container.
-
Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.
-
Conclusion
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide for the disposal of 6-Chloro-[1][2][3]triazolo[1,5-B]pyridazine-2-carboxylic acid, you are not only ensuring your own safety and that of your colleagues but also upholding the highest standards of scientific integrity. Always consult your institution's specific EHS guidelines, as they are the ultimate authority on hazardous waste disposal at your facility.
References
-
KISHIDA CHEMICAL CO., LTD. (2023, December 21). Safety Data Sheet:[1][2][3]Triazolo[4,3-a]pyridine-5-carboxylic acid. Retrieved from [Link]
-
The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures. Retrieved from [Link]
-
ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
Harvard University Environmental Health and Safety. Chemical and Hazardous Waste. Retrieved from [Link]
-
United States Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
University of Wisconsin–Madison Biomedical Engineering. Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
-
Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]
-
The University of Texas at Austin Environmental Health and Safety. Chemical Waste. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 313624, 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine. Retrieved from [Link]
-
The Ohio State University Environmental Health and Safety. Chemical Waste Management Reference Guide. Retrieved from [Link]
Sources
- 1. kishida.co.jp [kishida.co.jp]
- 2. 6-Chloro-1,2,4-triazolo[4,3-b]-pyridazine-3-carboxylic acid - Safety Data Sheet [chemicalbook.com]
- 3. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 4. aksci.com [aksci.com]
- 5. 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine | C5H3ClN4 | CID 313624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 9. hsrm.umn.edu [hsrm.umn.edu]
- 10. ethz.ch [ethz.ch]
- 11. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
